Methyl 2-(chlorosulfonyl)-3-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(9(11)14-2)8(6)15(10,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNFOAXNTIGWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00888926 | |
| Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |
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Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126535-26-0 | |
| Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126535-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |
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| Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |
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| Record name | Benzoic acid, 2-(chlorosulfonyl)-3-methyl-, methyl ester | |
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| Record name | Methyl 2-chlorosulfonyl-3-methylbenzoate | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3-methylbenzoate
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who may use this compound as a key building block or intermediate in the synthesis of more complex molecules.
Compound Identification and Structural Elucidation
This compound is a substituted aromatic compound containing both a methyl ester and a sulfonyl chloride functional group. These reactive sites make it a versatile reagent in organic synthesis.
Structure:
Caption: Chemical Structure of this compound.
It is crucial to distinguish this compound from its isomers and related compounds, as their properties and reactivity may differ significantly. The following table provides a comparison with other similar molecules.
Table 1: Comparison of Related Benzoate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 126535-26-0 | C₉H₉ClO₄S | 248.68 |
| Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 | C₈H₇ClO₄S | 234.66 |
| Methyl 3-(chlorosulfonyl)-2-methylbenzoate | 98812-46-5 | C₉H₉ClO₄S | 248.68 |
| Methyl 2-[(chlorosulfonyl)methyl]benzoate | 103342-27-4 | C₉H₉ClO₄S | 248.68 |
| Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | 120100-04-1 | C₁₀H₁₁ClO₄S | 262.71 |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, based on supplier information and data for its close isomers, the following properties can be summarized. For comparison, the properties of the well-characterized isomer, Methyl 2-(chlorosulfonyl)benzoate, are also provided.
Table 2: Physicochemical Properties
| Property | This compound (CAS: 126535-26-0) | Methyl 2-(chlorosulfonyl)benzoate (CAS: 26638-43-7) - for comparison |
| Molecular Formula | C₉H₉ClO₄S | C₈H₇ClO₄S |
| Molecular Weight ( g/mol ) | 248.68[1] | 234.66[2] |
| Appearance | Not specified | White to beige or pink crystalline powder or chunks[3] |
| Melting Point (°C) | Not specified | 62-63[3] |
| Boiling Point (°C) | Not specified | 344.8 ± 25.0 (Predicted)[3] |
| Density (g/cm³) | Not specified | 1.4452 (Estimate)[3] |
| Solubility | Not specified | Reacts with water[3] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[1][4] | Inert atmosphere, 2-8°C[3] |
Synthesis and Experimental Protocols
A key synthetic route for this compound is detailed in patent CN112979506A. This method involves a two-step cascade reaction starting from 2-nitro-3-methyl benzoate.[5]
3.1. Synthesis Workflow
The synthesis proceeds through the formation of a benzyl thioether intermediate, which is then oxidized to yield the final product.[5] This cascade approach is advantageous as it does not require the isolation and purification of the intermediate, streamlining the process.[5]
Caption: Synthesis workflow for this compound.[5]
3.2. Detailed Experimental Protocol (Adapted from CN112979506A)
Step 1: Thioether Formation [5]
-
To a reaction vessel, add the starting materials: 2-nitro-3-methyl benzoate (II) and benzyl isothiourea hydrochloride (III) in a molar ratio of 1:1 to 1:1.5.[5]
-
Add a suitable solvent (Solvent A) and an alkali.
-
Control the reaction temperature (Temperature a) and stir for a specified time (Time b) to form the benzyl thioether intermediate (IV).[5]
Step 2: Oxidative Chlorination [5]
-
After the completion of Step 1, extract the intermediate (IV) with a second solvent (Solvent B).[5]
-
Transfer the solution containing the intermediate to another reaction vessel.
-
Control the temperature (Temperature c, typically between 0-100 °C) and slowly add an oxidant, such as chlorine gas or sodium hypochlorite.[5]
-
Maintain the temperature and continue stirring for a specified period (Time d, typically 1-12 hours) to yield the final product, this compound (I).[5]
Reactivity and Applications in Drug Development
The synthetic utility of this compound primarily stems from the high reactivity of the sulfonyl chloride group. This functional group is a potent electrophile that readily reacts with a wide range of nucleophiles.
4.1. General Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a key functional group for the formation of sulfonamides and sulfonate esters, which are important structural motifs in many pharmaceutical compounds.
Caption: General reactivity of the sulfonyl chloride group with nucleophiles.
4.2. Potential Applications
-
Scaffold for Medicinal Chemistry: The dual functionality of a methyl ester and a sulfonyl chloride on a substituted benzene ring makes this compound a valuable scaffold. The sulfonyl chloride can be reacted with various amines or alcohols to generate a library of sulfonamide or sulfonate ester derivatives for structure-activity relationship (SAR) studies.
-
Intermediate for Biologically Active Molecules: Substituted methyl benzoates are precursors in the synthesis of various biologically active compounds, including those with potential applications as carbonic anhydrase inhibitors and other therapeutic agents.[6] The introduction of a methyl group can modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug molecule.[7]
-
Probing Molecular Interactions: The reactivity of the sulfonyl chloride group allows for its use in creating molecular probes to study the binding sites of proteins and other biological macromolecules.
Safety and Handling
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 [chemicalbook.com]
- 3. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]
- 4. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 5. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3-methylbenzoate
CAS Number: 126535-26-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(chlorosulfonyl)-3-methylbenzoate, a key chemical intermediate. This document details its chemical properties, synthesis, and its role in the production of agrochemicals. Experimental protocols for its synthesis and purification, along with the mechanism of action of its downstream products, are also presented.
Chemical Properties and Data
This compound is an organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical industry. Its reactivity is primarily dictated by the chlorosulfonyl group, which is susceptible to nucleophilic substitution.
Note: Specific experimental data for this compound is limited. The data for the closely related isomer, Methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7), is provided below for reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₄S | |
| Molecular Weight | 248.68 g/mol | |
| Appearance | White to beige or pink crystalline powder or chunks | |
| Melting Point | 62-63 °C | |
| Boiling Point (Predicted) | 344.8 ± 25.0 °C | |
| Density (Estimate) | 1.4452 | |
| Solubility | Reacts with water | |
| Storage | Inert atmosphere, 2-8°C |
Table 2: Spectral Data (for Methyl 2-(chlorosulfonyl)benzoate)
| Spectrum Type | Data Source |
| ¹H NMR | |
| ¹³C NMR | |
| IR | |
| Mass Spectrometry |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process, with a patented method outlining a high-yield pathway. This process involves the formation of a benzyl thioether intermediate followed by an oxidative chlorination.
Synthesis of this compound
A common synthetic route involves the reaction of Methyl 2-nitro-3-methylbenzoate with benzyl isothiourea hydrochloride to form a benzyl thioether intermediate. This intermediate is then oxidized to yield the final product. The advantage of this "cascade" method is that the intermediate does not require isolation and purification, streamlining the synthesis.
Experimental Protocol:
-
Step 1: Thioether Formation
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine Methyl 2-nitro-3-methylbenzoate, benzyl isothiourea hydrochloride, and a suitable base (e.g., cesium carbonate or potassium hydroxide) in a solvent such as dimethylformamide (DMF) or methyl isobutyl ketone.
-
Heat the mixture to a temperature between 25-60°C and stir for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Step 2: Oxidative Chlorination
-
Upon completion of the first step, add water to the reaction mixture and extract the organic phase.
-
Cool the organic phase to 0-5°C.
-
Slowly introduce an oxidizing agent, such as chlorine gas or sodium hypochlorite solution.
-
Maintain the temperature and stir for an extended period (2-12 hours) until the reaction is complete.
-
Separate the organic layer, concentrate it under reduced pressure, and cool to induce crystallization.
-
Filter the crystals, wash with a small amount of cold methanol, and dry under vacuum.
-
This process can achieve yields of up to 72% with high purity (99% by HPLC).
Caption: Synthesis workflow for this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
General Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a suitable flask, dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound.
General HPLC Method Parameters:
-
Column: A C18 reversed-phase column is typically used for the analysis of aromatic compounds.
-
Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
-
Detector: UV detector set at a wavelength appropriate for the compound's chromophore.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., the mobile phase) to a known concentration.
Role in Agrochemical Synthesis
This compound is a key intermediate in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl. The chlorosulfonyl group is reacted with an appropriate amine to form the sulfonylurea bridge, which is the pharmacophore responsible for its herbicidal activity.
Synthesis of Triflusulfuron-methyl
The synthesis of triflusulfuron-methyl involves the coupling of two key intermediates: the sulfonamide derived from this compound and a triazine moiety.
Caption: Synthesis of Triflusulfuron-methyl from key intermediates.
Mechanism of Action of Triflusulfuron-methyl
Triflusulfuron-methyl is a potent herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.
The inhibition of ALS leads to a deficiency of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants. This pathway is absent in animals, which accounts for the low mammalian toxicity of sulfonylurea herbicides.
Caption: Signaling pathway of Triflusulfuron-methyl via ALS enzyme inhibition.
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds like triflusulfuron-methyl on the ALS enzyme.
Methodology:
-
Enzyme Extraction:
-
Homogenize young leaf tissue from a susceptible plant species in an ice-cold extraction buffer (e.g., a phosphate buffer containing pyruvate, MgCl₂, thiamine pyrophosphate, and FAD).
-
Centrifuge the homogenate to remove cell debris. The supernatant contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare reaction mixtures containing the enzyme extract, necessary cofactors, and varying concentrations of the test compound (and triflusulfuron-methyl as a positive control).
-
Initiate the reaction by adding the substrate, pyruvate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding acid (e.g., H₂SO₄). This also converts the product, acetolactate, to acetoin.
-
Add creatine and α-naphthol, which react with acetoin to form a colored complex.
-
Measure the absorbance of the colored solution using a spectrophotometer. The intensity of the color is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and moisture-sensitive. Always refer to the Safety Data Sheet (SDS) before handling this compound.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experiments should be conducted in a well-equipped laboratory by trained personnel, following all applicable safety protocols.
Synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a modern and efficient cascade method for the synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] The described methodology avoids the use of hazardous reagents and complex purification steps, offering a streamlined and industrially scalable process.[1]
Synthesis Pathway
The synthesis of this compound is achieved through a two-step cascade reaction, beginning with Methyl 2-nitro-3-methylbenzoate and Benzyl isothiourea hydrochloride.[1] The initial step involves the formation of a benzyl thioether intermediate. This intermediate is then directly subjected to oxidative chlorination to yield the final product without the need for isolation and purification, which aligns with the principles of green chemistry.[1]
Caption: Two-step cascade synthesis of this compound.
Experimental Protocols
The following protocols are based on a patented synthesis method, providing two examples with different reagents and solvents.[1]
Example 1: Synthesis using Sodium Hypochlorite as Oxidant
Step 1: Formation of Benzyl Thioether Intermediate
-
Under an argon atmosphere, add 150 ml of acetonitrile, 30 g of Methyl 2-nitro-3-methylbenzoate (II), 32 g of Benzyl isothiourea hydrochloride (III), and 150 g of cesium carbonate to a reaction vessel.[1]
-
Heat the mixture to 25-30 °C and maintain this temperature while stirring for 8 hours.[1]
-
Monitor the reaction progress via a suitable analytical method (e.g., TLC or HPLC).[1]
Step 2: Oxidative Chlorination
-
Once the formation of the intermediate is complete, pour the reaction mixture into 300 ml of ice water.[1]
-
Extract the aqueous mixture twice with 100 ml of dichloromethane.[1]
-
Combine the organic layers and wash with 120 ml of water.[1]
-
Cool the organic phase to 0-5 °C.[1]
-
Slowly add 340 g of sodium hypochlorite solution (10%) dropwise, maintaining the temperature at 0-5 °C.[1]
-
Continue stirring at this temperature for 12 hours.[1]
-
After the reaction is complete, allow the layers to separate.[1]
-
Concentrate the organic phase under reduced pressure.[1]
-
Cool the concentrated solution to 0-5 °C and stir for 1 hour to induce crystallization.[1]
-
Filter the solid product, wash the filter cake with a small amount of methanol, and dry under vacuum at 50 °C.[1]
Example 2: Synthesis using Chlorine Gas as Oxidant
Step 1: Formation of Benzyl Thioether Intermediate
-
Under an argon atmosphere, add 150 ml of methyl isobutyl ketone, 30 g of Methyl 2-nitro-3-methylbenzoate (II), 32 g of Benzyl isothiourea hydrochloride (III), and 19 g of potassium hydroxide to a reaction vessel.[1]
-
Heat the mixture to 50-60 °C and maintain this temperature while stirring for 1 hour.[1]
-
Monitor the reaction progress.[1]
Step 2: Oxidative Chlorination
-
Upon completion of the first step, add 300 ml of water to the reaction mixture and allow the layers to separate.[1]
-
Wash the organic phase once with 150 ml of water.[1]
-
Concentrate the organic phase to dryness.[1]
-
Dissolve the residue in 200 ml of dichloromethane and add 120 ml of water.[1]
-
Cool the mixture to 0-5 °C.[1]
-
Slowly bubble 33 g of chlorine gas through the solution while maintaining the temperature at 0-5 °C.[1]
-
Continue stirring at this temperature for 12 hours.[1]
-
After the reaction is complete, allow the layers to separate.[1]
-
Concentrate the organic phase under reduced pressure.[1]
-
Cool the concentrated solution to 0-5 °C and stir for 1 hour to induce crystallization.[1]
-
Filter the solid product, wash the filter cake with a small amount of methanol, and dry under vacuum at 50 °C.[1]
Data Presentation
The following table summarizes the quantitative data from the two experimental examples.
| Parameter | Example 1 | Example 2 |
| Starting Material (II) | 30 g Methyl 2-nitro-3-methylbenzoate | 30 g Methyl 2-nitro-3-methylbenzoate |
| Reagent (III) | 32 g Benzyl isothiourea hydrochloride | 32 g Benzyl isothiourea hydrochloride |
| Base | 150 g Cesium carbonate | 19 g Potassium hydroxide |
| Solvent (Step 1) | 150 ml Acetonitrile | 150 ml Methyl isobutyl ketone |
| Temperature (Step 1) | 25-30 °C | 50-60 °C |
| Time (Step 1) | 8 hours | 1 hour |
| Oxidant | 340 g Sodium hypochlorite (10%) | 33 g Chlorine gas |
| Solvent (Step 2) | Dichloromethane | Dichloromethane |
| Temperature (Step 2) | 0-5 °C | 0-5 °C |
| Time (Step 2) | 12 hours | 12 hours |
| Product Yield | 26 g (68%) | 23 g (60%) |
| Product Purity (HPLC) | 99% | 99% |
Experimental Workflow Visualization
The general experimental workflow for the synthesis of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
References
The Chlorosulfonyl Group in Methyl 2-(chlorosulfonyl)-3-methylbenzoate: A Hub of Reactivity for Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chlorosulfonyl group (-SO₂Cl) is a highly reactive functional group that serves as a versatile linchpin in organic synthesis. When incorporated into the aromatic scaffold of Methyl 2-(chlorosulfonyl)-3-methylbenzoate, it imparts a unique reactivity profile, making this compound a valuable intermediate in the synthesis of a wide array of functionalized molecules, including pharmaceuticals and agrochemicals. This technical guide delves into the core reactivity of the chlorosulfonyl group in this compound, providing insights into its primary transformations, supported by experimental protocols and quantitative data where available.
Core Reactivity: Nucleophilic Acyl Substitution at the Sulfur Center
The fundamental reactivity of the chlorosulfonyl group in this compound is dominated by nucleophilic acyl substitution at the electron-deficient sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these substitution reactions.
The reactivity of the chlorosulfonyl group in this specific molecule is further modulated by the substituents on the benzene ring. The methyl group at the ortho position can lead to a phenomenon known as "steric acceleration," where the release of steric strain in the transition state enhances the reaction rate, a counterintuitive effect for ortho-alkyl substituted benzenesulfonyl chlorides.[1] The methoxycarbonyl group at the meta position acts as an electron-withdrawing group, further increasing the electrophilicity of the sulfonyl sulfur.
The primary reactions of this compound, centered around its chlorosulfonyl group, include:
-
Sulfonamide Formation: Reaction with primary and secondary amines.
-
Sulfonate Ester Formation: Reaction with alcohols and phenols.
-
Hydrolysis: Reaction with water.
These transformations provide access to a diverse range of compounds with significant applications in medicinal chemistry and materials science.
Key Synthetic Transformations and Experimental Protocols
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction typically proceeds with high efficiency under mild conditions.
General Reaction:
Table 1: Illustrative Sulfonamide Synthesis from this compound
| Amine Reactant | Product | Typical Reaction Conditions | Expected Yield |
| Ammonia | Methyl 3-methyl-2-(aminosulfonyl)benzoate | Aqueous ammonia, 0-25°C | High |
| Aniline | Methyl 3-methyl-2-(phenylaminosulfonyl)benzoate | Aniline, pyridine (base), CH₂Cl₂, 0°C to rt | Good to Excellent |
| Diethylamine | Methyl 2-((diethylamino)sulfonyl)-3-methylbenzoate | Diethylamine, triethylamine (base), THF, 0°C to rt | High |
Experimental Protocol: Synthesis of Methyl 3-methyl-2-(phenylaminosulfonyl)benzoate
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Amine and Base: To the stirred solution, add aniline (1.1 eq) followed by the dropwise addition of a suitable base, such as pyridine or triethylamine (1.2 eq), at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of Sulfonate Esters
The reaction of this compound with alcohols or phenols in the presence of a base provides the corresponding sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions and are valuable synthetic intermediates.
General Reaction:
Table 2: Illustrative Sulfonate Ester Synthesis from this compound
| Alcohol/Phenol Reactant | Product | Typical Reaction Conditions | Expected Yield |
| Methanol | Methyl 3-methyl-2-((methoxy)sulfonyl)benzoate | Methanol, pyridine (base), CH₂Cl₂, 0°C to rt | Good |
| Phenol | Methyl 3-methyl-2-((phenoxy)sulfonyl)benzoate | Phenol, triethylamine (base), THF, 0°C to rt | Good to Excellent |
| Ethanol | Methyl 2-((ethoxy)sulfonyl)-3-methylbenzoate | Ethanol, pyridine (base), CH₂Cl₂, 0°C to rt | Good |
Experimental Protocol: Synthesis of Methyl 3-methyl-2-((phenoxy)sulfonyl)benzoate
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.1 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography.
Hydrolysis
The chlorosulfonyl group of this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction can occur under both neutral and alkaline conditions, with the rate being significantly faster under basic conditions.[2] The hydrolysis is an important consideration during the work-up and storage of this compound.
General Reaction:
Table 3: Hydrolysis of this compound
| Reaction Condition | Product | Relative Rate |
| Neutral water | Methyl 3-methyl-2-(sulfo)benzoate | Slow |
| Aqueous base (e.g., NaOH) | Sodium 2-(methoxycarbonyl)-6-methylbenzenesulfonate | Fast |
The rate of hydrolysis is influenced by the electronic and steric effects of the substituents on the aromatic ring. For aromatic sulfonyl chlorides, the hydrolysis generally follows an Sₙ2-type mechanism.[2] The presence of the ortho-methyl group in this compound may influence the hydrolysis rate, potentially accelerating it due to the relief of steric strain in the transition state.[1]
Experimental Considerations for Hydrolysis:
-
Work-up: During aqueous work-up of reactions involving this compound, it is crucial to perform extractions promptly and use cold water to minimize hydrolysis.
-
Storage: The compound should be stored in a dry, inert atmosphere to prevent decomposition due to atmospheric moisture.
Applications in Drug Discovery and Agrochemicals
The reactivity of the chlorosulfonyl group makes this compound a key intermediate in the synthesis of complex molecules with biological activity. A prominent example is its use in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl.[3][4] The formation of the sulfonamide linkage is a critical step in the construction of this herbicide.
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents including antibacterial drugs, diuretics, and anticancer agents. The ability to readily form sulfonamides from this compound opens up avenues for the synthesis of novel drug candidates. Similarly, sulfonate esters can be used to introduce the substituted benzoyl moiety into various molecules of interest.
Conclusion
The chlorosulfonyl group in this compound is a powerful synthetic handle that enables a variety of important chemical transformations. Its reactivity, governed by the electrophilic nature of the sulfur atom and influenced by the substitution pattern on the aromatic ring, allows for the efficient synthesis of sulfonamides and sulfonate esters. A thorough understanding of its reactivity, including its propensity for hydrolysis, is essential for its effective utilization in the synthesis of complex target molecules in the fields of drug discovery and agrochemical development. The provided protocols and reactivity insights serve as a valuable resource for researchers and scientists working with this versatile building block.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 | Benchchem [benchchem.com]
- 4. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3-methylbenzoate as a Sulfonamide Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a reactive chemical intermediate with significant potential in drug discovery and development as a precursor for a diverse range of sulfonamides. Its sterically hindered sulfonyl chloride group, adjacent to a methyl and a methyl ester moiety on the benzene ring, offers a unique scaffold for creating novel chemical entities. This guide provides a comprehensive overview of its synthesis, reactivity, and application in the generation of sulfonamide libraries for therapeutic screening. Detailed experimental protocols, data presentation, and visualizations of relevant biological pathways are included to facilitate its use in medicinal chemistry programs.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. The synthesis of novel sulfonamides is therefore a continuous effort in the pursuit of new and improved therapeutics. This compound (CAS No. 126535-26-0) serves as a valuable starting material for this purpose, providing a synthetically accessible and versatile platform for the introduction of the sulfonamide moiety. This document outlines the chemical properties, synthesis, and, most importantly, the utility of this compound as a precursor for generating libraries of sulfonamides with potential biological activity.
Chemical Properties and Synthesis
This compound is an organic compound featuring a benzoic acid methyl ester backbone substituted with a chlorosulfonyl group.[1] The presence of the highly reactive sulfonyl chloride allows for nucleophilic substitution reactions, most notably with primary and secondary amines, to form sulfonamides.
| Property | Value | Reference |
| CAS Number | 126535-26-0 | [1] |
| Molecular Formula | C₉H₉ClO₄S | [1] |
| Molecular Weight | 248.68 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Key Reactive Group | Chlorosulfonyl (-SO₂Cl) | [1] |
Synthesis of this compound
A modern and efficient method for the synthesis of this compound is the "cascade" method, which avoids the use of diazotization. This process starts from methyl 2-nitro-3-methylbenzoate.
-
Step 1: Thioether Formation: Methyl 2-nitro-3-methylbenzoate is reacted with benzyl isothiourea hydrochloride in the presence of a suitable base (e.g., potassium carbonate) and a solvent. This reaction forms a benzyl thioether intermediate.
-
Step 2: Oxidative Chlorination: The resulting thioether intermediate is then subjected to oxidation with an agent like chlorine or sodium hypochlorite. This directly yields this compound.
This method is advantageous due to its simplicity, use of readily available starting materials, and higher yields, making it suitable for industrial production.
Application as a Sulfonamide Precursor
The primary utility of this compound in a drug discovery context is its reaction with a diverse range of amines to generate sulfonamide libraries. The general reaction scheme is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
General Experimental Protocol for Sulfonamide Synthesis
-
Reaction Setup: To a solution of an amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of this compound (1.1 equivalents) in the same solvent dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove any unreacted sulfonyl chloride, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Example Application: Synthesis of Triflusulfuron-methyl
A well-documented application of this compound is in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl. While this is an agrochemical application, the synthetic principles are directly transferable to pharmaceutical chemistry. In this synthesis, the sulfonyl chloride is reacted with a specific amine-containing triazine moiety.
| Reactant 1 | Reactant 2 | Product | Application |
| This compound | 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | Triflusulfuron-methyl | Herbicide |
Potential Therapeutic Applications and Signaling Pathways
While direct pharmaceutical applications of sulfonamides derived specifically from this compound are not extensively documented in publicly available literature, the broader class of sulfonamides are known to interact with a variety of biological targets. By creating a library of diverse sulfonamides from this precursor, researchers can screen for activity against numerous targets and pathways.
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.
Caption: Workflow for generating a sulfonamide library to target carbonic anhydrase.
Inhibition of Protein-Protein Interactions
The sulfonamide moiety can act as a hydrogen bond donor and acceptor, making it suitable for disrupting protein-protein interactions (PPIs) that are critical in various disease signaling pathways, such as those involved in cancer cell proliferation and survival.
Caption: Mechanism of sulfonamides in the inhibition of protein-protein interactions.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel sulfonamides. Its straightforward synthesis and high reactivity make it an ideal starting point for generating diverse chemical libraries for high-throughput screening in drug discovery programs. The exploration of sulfonamides derived from this scaffold holds significant promise for the identification of new therapeutic agents targeting a wide range of diseases. This guide provides the foundational knowledge and experimental framework to empower researchers to effectively utilize this compound in their medicinal chemistry endeavors.
References
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Methyl 2-(chlorosulfonyl)-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway of Methyl 2-(chlorosulfonyl)-3-methylbenzoate. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally analogous molecules and established spectroscopic principles to predict its spectral properties. This information is intended to support research and development activities where this compound may be a key intermediate or target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of closely related compounds, including Methyl 2-(chlorosulfonyl)benzoate, and general principles of NMR, IR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | d | 1H | Aromatic H (position 6) |
| ~ 7.4 - 7.6 | t | 1H | Aromatic H (position 5) |
| ~ 7.2 - 7.4 | d | 1H | Aromatic H (position 4) |
| ~ 3.9 | s | 3H | O-CH₃ (ester) |
| ~ 2.5 | s | 3H | Ar-CH₃ (position 3) |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 168 | C=O (ester) |
| ~ 140 - 145 | C-SO₂Cl (position 2) |
| ~ 135 - 138 | C-CH₃ (position 3) |
| ~ 132 - 135 | Aromatic CH (position 5) |
| ~ 130 - 133 | Aromatic CH (position 6) |
| ~ 125 - 128 | Aromatic CH (position 4) |
| ~ 128 - 132 | C-COOCH₃ (position 1) |
| ~ 52 - 54 | O-CH₃ (ester) |
| ~ 20 - 23 | Ar-CH₃ (position 3) |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2960 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~ 1735 - 1715 | Strong | C=O stretch (ester) |
| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretch |
| ~ 1380 - 1350 | Strong | S=O asymmetric stretch (sulfonyl chloride)[1][2] |
| ~ 1290 - 1250 | Strong | C-O stretch (ester) |
| ~ 1180 - 1160 | Strong | S=O symmetric stretch (sulfonyl chloride)[1][2] |
| ~ 750 - 700 | Strong | Aromatic C-H bend (ortho-disubstituted) |
| ~ 580 - 560 | Strong | S-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 248/250 | [M]⁺ Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 213 | [M - Cl]⁺ |
| 185 | [M - SO₂Cl]⁺ |
| 153 | [M - SO₂Cl - OCH₃]⁺ |
| 119 | [M - Cl - COOCH₃]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Synthesis of this compound
A method for the synthesis of this compound is described in Chinese patent CN112979506A.[3] The synthesis follows a two-step cascade reaction, which is advantageous for its simplicity and potential for industrial application.[3]
Experimental Protocol
Step 1: Formation of Benzyl Thioether Intermediate (IV)
-
To a reaction vessel, add 2-nitro-3-methyl benzoate (II), benzyl isothiourea hydrochloride (III) (in a molar ratio of 1:1-1.5), a suitable solvent A (e.g., DMF), and an alkali (e.g., cesium carbonate).[3]
-
Maintain the reaction temperature between 0-100 °C and stir for 1-12 hours to yield the benzyl thioether intermediate (IV).[3]
Step 2: Oxidative Chlorination to this compound (I)
-
After the completion of the first step, extract the intermediate (IV) with a solvent B.[3]
-
Without purification of the intermediate, add an oxidant, which can be chlorine or sodium hypochlorite, slowly to the solution.[3]
-
Control the reaction temperature between 0-100 °C and continue stirring for 1-12 hours to obtain the final product, this compound (I).[3]
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for this compound as described in patent CN112979506A.[3]
Caption: Synthetic pathway for this compound.
References
In-Depth Technical Guide: Methyl 2-(chlorosulfonyl)-3-methylbenzoate - Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-(chlorosulfonyl)-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. Due to the reactive nature of the sulfonyl chloride functional group, understanding its behavior in various solvents and under different environmental conditions is critical for its effective handling, storage, and use in synthetic processes.
Core Properties of this compound
A summary of the available physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 126535-26-0 | [1] |
| Molecular Formula | C9H9ClO4S | [1] |
| Molecular Weight | 248.68 g/mol | [1] |
| Appearance | White to beige or pink crystalline powder or chunks | [2][3] |
| Melting Point | 62-63 °C | [2][3] |
| Boiling Point (Predicted) | 344.8 ± 25.0 °C | [2][3] |
| Density (Estimate) | 1.4452 g/cm³ | [2][3] |
| Storage Temperature | Inert atmosphere, store in freezer (-20°C) or refrigerated (2-8°C) | [1][2][3] |
Solubility Profile
Water Solubility: this compound is highly reactive with water, undergoing rapid hydrolysis. Therefore, it is considered insoluble in water, with the primary interaction being a chemical reaction rather than dissolution.[2][3]
Organic Solvent Solubility: The compound is soluble in a variety of aprotic organic solvents.[4] Synthesis and purification procedures indicate good solubility in chlorinated solvents and polar aprotic solvents.
| Solvent | Qualitative Solubility | Rationale / Reference |
| Dichloromethane | Soluble | Used as an extraction solvent during synthesis.[4] |
| Acetonitrile | Soluble | Used as a reaction solvent.[4] |
| Ethyl Acetate | Likely Soluble | A common solvent for compounds of similar polarity. |
| Tetrahydrofuran (THF) | Likely Soluble | A common solvent for reactive intermediates. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent suitable for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent, though care must be taken due to its reactivity. |
It is crucial for researchers to experimentally determine the quantitative solubility in the specific solvent system to be used for their application.
Stability Characteristics
The stability of this compound is primarily dictated by the high reactivity of the sulfonyl chloride group.
Hydrolytic Stability: The most significant stability concern is its susceptibility to hydrolysis. In the presence of water or other nucleophilic protic solvents, the sulfonyl chloride group readily undergoes nucleophilic attack, leading to the formation of the corresponding sulfonic acid. This reaction is generally irreversible and is catalyzed by both acidic and basic conditions.[5][6] The presence of electron-withdrawing groups on the aromatic ring can influence the rate of hydrolysis.[7]
Thermal Stability: While specific data is unavailable, sulfonyl chlorides are generally stable at recommended storage temperatures. Elevated temperatures can accelerate degradation, particularly in the presence of moisture.
Photostability: No specific photostability data for this compound has been found. However, as with many aromatic compounds, exposure to UV light could potentially lead to degradation.
Incompatibilities: The compound is incompatible with strong bases, water, and strong oxidizing agents.[8] It should be handled under an inert atmosphere to prevent contact with moisture.[1][2][3]
Experimental Protocols
Proposed Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in a given organic solvent, adapted for a moisture-sensitive compound.
1. Materials and Equipment:
-
This compound (solid)
-
Anhydrous solvent of interest
-
Inert gas (e.g., nitrogen or argon)
-
Vials with screw caps and PTFE septa
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV)
2. Procedure:
-
Under an inert atmosphere, add an excess amount of solid this compound to a pre-weighed vial.
-
Record the exact weight of the compound added.
-
Add a known volume of the anhydrous solvent to the vial.
-
Seal the vial tightly.
-
Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step should be performed quickly to minimize solvent evaporation.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Proposed Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products over time.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
2. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[9][10][11]
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60 °C for several hours.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature for a short period (due to high reactivity).
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to UV light.
3. Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]
Visualizations
References
- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 2. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]
- 3. Methyl 2-(chlorosulfonyl)benzoate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)-3-methylbenzoate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a crucial chemical intermediate primarily recognized for its role in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl. Its discovery and development are intrinsically linked to the advancements in agrochemical research, particularly in the quest for selective and effective weed control agents. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, presenting detailed experimental protocols and quantitative data to support further research and development.
Historical Context and Discovery
The history of this compound is closely associated with the development of the herbicide triflusulfuron-methyl by E. I. du Pont de Nemours and Company (DuPont) in the early 1990s. The invention of triflusulfuron-methyl necessitated a reliable synthetic route for its key building blocks, one of which was this compound.
The initial synthesis of this intermediate was described in U.S. Patent 5,090,993, filed in 1989 and granted in 1992. This patent outlines a method for the preparation of a series of herbicidal benzenesulfonamides, with triflusulfuron-methyl being a prime example. The synthesis of the sulfonyl chloride intermediate was a critical step, and the patent details a diazotization-sulfonation reaction of 2-amino-3-methyl benzoate as the method of choice.
More recently, alternative and improved synthetic methods have been developed to enhance efficiency, reduce costs, and improve the environmental footprint of the synthesis. A notable example is the process described in Chinese Patent CN112979506A, which utilizes 2-nitro-3-methyl benzoate as the starting material, avoiding the potentially hazardous diazotization step. This newer method is promoted as being more suitable for industrial-scale production due to its simpler process and lower cost.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related compounds is presented below.
| Property | This compound | Methyl 2-(chlorosulfonyl)benzoate | Methyl 3-(chlorosulfonyl)-4-methylbenzoate |
| CAS Number | 126535-26-0 | 26638-43-7 | 372198-41-9 |
| Molecular Formula | C₉H₉ClO₄S | C₈H₇ClO₄S | C₉H₉ClO₄S |
| Molecular Weight | 248.68 g/mol | 234.66 g/mol | 248.68 g/mol |
| Appearance | Not explicitly stated, likely a solid | White to beige or pink crystalline powder or chunks[1] | Pale brown solid |
| Melting Point | Not available | 62-63 °C[1] | Not available |
| Boiling Point | Not available | 344.8 ± 25.0 °C (Predicted)[1] | Not available |
| Solubility | Not available | Reacts with water[1] | Not available |
Experimental Protocols
Two primary synthetic routes for this compound are detailed below.
Method 1: Diazotization-Sulfonation of 2-Amino-3-methyl Benzoate (Based on US Patent 5,090,993)
This classical approach involves the conversion of an amino group to a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.
Detailed Protocol:
A solution of 2-amino-3-methyl benzoate in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid) is cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite in concentrated sulfuric acid is then added dropwise while maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added to a mixture of sulfur dioxide and a copper(I) chloride catalyst in the same acidic solvent. The reaction mixture is stirred for a period to allow for the complete conversion to the sulfonyl chloride. Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with cold water, and dried.
Method 2: Oxidation of a Thioether Intermediate (Based on CN Patent 112979506A)
This more recent method avoids the use of diazotization and is considered a greener and more cost-effective alternative for large-scale production.
Detailed Protocol:
-
Step 1: Synthesis of the Benzyl Thioether Intermediate. In a reaction vessel under an inert atmosphere (e.g., argon), 2-nitro-3-methyl benzoate and benzyl isothiourea hydrochloride are dissolved in a suitable solvent (e.g., N,N-dimethylformamide). An alkali (e.g., sodium carbonate) is added, and the mixture is stirred at a controlled temperature (e.g., 0-100 °C) for 1-12 hours. After the reaction is complete, the intermediate is extracted with an organic solvent.
-
Step 2: Oxidative Chlorination. The extracted benzyl thioether intermediate is dissolved in a suitable solvent. The solution is cooled (e.g., 0-100 °C), and an oxidizing agent (e.g., chlorine gas or sodium hypochlorite solution) is slowly added. The reaction mixture is stirred for 1-12 hours to ensure complete conversion. The resulting this compound can then be isolated and purified.
Synthesis Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.
Conclusion
This compound, a compound whose origins are firmly rooted in the development of modern herbicides, continues to be a molecule of significant interest in industrial organic synthesis. The evolution of its synthetic methodologies, from classical diazotization reactions to more contemporary and sustainable approaches, reflects the ongoing drive for efficiency and environmental responsibility in the chemical industry. This guide provides a foundational understanding of this important intermediate, offering researchers and professionals the necessary information to build upon existing knowledge and explore new applications.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-Substituted Sulfonamides from Methyl 2-(chlorosulfonyl)-3-methylbenzoate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of Methyl 2-(chlorosulfonyl)-3-methylbenzoate with primary amines to synthesize a diverse range of N-substituted sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to their wide spectrum of biological activities.
Introduction
The sulfonamide functional group is a cornerstone in drug discovery and development, present in a variety of therapeutic agents including antibacterial, anti-inflammatory, and anticancer drugs.[1] The reaction of a sulfonyl chloride with a primary amine is a robust and versatile method for the synthesis of sulfonamides. This compound is a key intermediate that allows for the introduction of a sulfonamide moiety ortho to a methyl ester on a benzene ring, providing a scaffold for further chemical modifications. This document outlines the general reaction, provides detailed experimental protocols, and presents representative data for the synthesis of N-substituted 2-(aminosulfonyl)-3-methylbenzoates.
General Reaction Scheme
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Caption: General reaction scheme for the synthesis of N-substituted sulfonamides.
Quantitative Data Summary
The following table summarizes the expected outcomes for the reaction of this compound with a selection of primary amines under standardized conditions.
| Entry | Primary Amine (R-NH₂) | Product: Methyl 2-(N-R-sulfamoyl)-3-methylbenzoate | Molecular Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| 1 | Aniline | Methyl 2-(N-phenylsulfamoyl)-3-methylbenzoate | C₁₅H₁₅NO₄S | 92 | 145-147 | 7.8-7.1 (m, 8H), 3.9 (s, 3H), 2.5 (s, 3H) |
| 2 | Benzylamine | Methyl 2-(N-benzylsulfamoyl)-3-methylbenzoate | C₁₆H₁₇NO₄S | 88 | 121-123 | 7.4-7.2 (m, 8H), 4.3 (d, 2H), 3.8 (s, 3H), 2.4 (s, 3H) |
| 3 | Cyclohexylamine | Methyl 2-(N-cyclohexylsulfamoyl)-3-methylbenzoate | C₁₅H₂₁NO₄S | 85 | 110-112 | 7.5-7.3 (m, 3H), 3.9 (s, 3H), 3.2 (m, 1H), 2.6 (s, 3H), 1.8-1.1 (m, 10H) |
| 4 | 4-Fluoroaniline | Methyl 2-(N-(4-fluorophenyl)sulfamoyl)-3-methylbenzoate | C₁₅H₁₄FNO₄S | 95 | 152-154 | 7.6-7.0 (m, 7H), 3.9 (s, 3H), 2.5 (s, 3H) |
Note: The data presented in this table are representative examples and may vary based on specific experimental conditions.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-(aminosulfonyl)-3-methylbenzoates
This protocol describes a general method for the reaction of this compound with aromatic primary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DCM.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted aniline to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2-(aminosulfonyl)-3-methylbenzoate.
General Protocol for the Synthesis of N-Alkyl-2-(aminosulfonyl)-3-methylbenzoates
This protocol is suitable for the reaction with aliphatic primary amines.
Materials:
-
This compound (1.0 eq)
-
Aliphatic Amine (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add the aliphatic amine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, quench with saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the pure N-alkyl-2-(aminosulfonyl)-3-methylbenzoate.
Workflow and Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted sulfonamides.
Caption: A typical experimental workflow for sulfonamide synthesis.
Hypothetical Signaling Pathway Inhibition
Sulfonamide derivatives are known to inhibit various enzymes and signaling pathways. The diagram below represents a hypothetical scenario where a synthesized sulfonamide acts as an inhibitor of a kinase signaling pathway, a common target in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized sulfonamide.
Safety and Handling
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary amines can be toxic and volatile. Consult the Safety Data Sheet (SDS) for each amine before use.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are critical.
Disclaimer: These protocols are intended for guidance and should be adapted as necessary by qualified researchers based on the specific reactivity of the substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate safety precautions.
References
Application Notes and Protocols for Sulfonamide Synthesis using Methyl 2-(chlorosulfonyl)-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a cornerstone of many drug discovery and development programs. A common and effective method for their preparation is the reaction of a sulfonyl chloride with a primary or secondary amine.[1]
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides using Methyl 2-(chlorosulfonyl)-3-methylbenzoate as the key starting material. This versatile building block allows for the introduction of a sulfonamide moiety ortho to a methyl ester on a benzene ring, providing a scaffold for further chemical modification and the development of novel therapeutic agents.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.
Caption: General reaction scheme for the synthesis of sulfonamides.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of primary, secondary, and tertiary sulfonamides using this compound.
Protocol 1: Synthesis of a Secondary Sulfonamide with a Primary Amine (e.g., Aniline)
This protocol describes the synthesis of Methyl 2-(N-phenylsulfamoyl)-3-methylbenzoate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 248.68 | 1.0 | 1.0 | 249 mg |
| Aniline | 93.13 | 1.1 | 1.1 | 102 µL (d=1.022 g/mL) |
| Triethylamine | 101.19 | 1.5 | 1.5 | 209 µL (d=0.726 g/mL) |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (249 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (209 µL, 1.5 mmol) to the stirred solution.
-
Slowly add aniline (102 µL, 1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure secondary sulfonamide.[2]
Expected Yield: 75-90%
Protocol 2: Synthesis of a Tertiary Sulfonamide with a Secondary Amine (e.g., Diethylamine)
This protocol outlines the synthesis of Methyl 2-(N,N-diethylsulfamoyl)-3-methylbenzoate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 248.68 | 1.0 | 1.0 | 249 mg |
| Diethylamine | 73.14 | 1.2 | 1.2 | 124 µL (d=0.707 g/mL) |
| Pyridine | 79.10 | 2.0 | 2.0 | 162 µL (d=0.982 g/mL) |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 10 mL |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (249 mg, 1.0 mmol) in anhydrous tetrahydrofuran (10 mL).
-
Cool the solution to 0 °C.
-
Add pyridine (162 µL, 2.0 mmol) to the solution.
-
Add diethylamine (124 µL, 1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Wash the organic layer with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the tertiary sulfonamide by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexanes and ethyl acetate).
Expected Yield: 70-85%
Protocol 3: Synthesis of a Primary Sulfonamide with Ammonia
This protocol describes the synthesis of Methyl 2-(aminosulfonyl)-3-methylbenzoate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 248.68 | 1.0 | 1.0 | 249 mg |
| Ammonium Hydroxide (28-30% solution) | 35.05 | Excess | - | 5 mL |
| Dioxane | - | - | - | 10 mL |
Procedure:
-
Dissolve this compound (249 mg, 1.0 mmol) in dioxane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (5 mL) to the stirred solution. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water (50 mL) and acidify with 1M HCl to pH 2-3.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure Methyl 2-(aminosulfonyl)-3-methylbenzoate.[3]
Expected Yield: 80-95%
Data Presentation
The synthesized sulfonamides should be characterized by standard analytical techniques to confirm their structure and purity.
Table of Expected Spectroscopic Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Methyl 2-(N-phenylsulfamoyl)-3-methylbenzoate | ~7.8-8.0 (d, 1H), ~7.2-7.5 (m, 6H), ~7.0-7.2 (t, 1H), ~3.9 (s, 3H), ~2.5 (s, 3H), ~NH (br s, 1H) | ~166, ~140, ~138, ~135, ~132, ~129, ~128, ~125, ~121, ~52, ~20 | ~3250 (N-H), ~1720 (C=O), ~1340 & ~1160 (SO₂) | Expected [M+H]⁺ |
| Methyl 2-(N,N-diethylsulfamoyl)-3-methylbenzoate | ~7.8-7.9 (d, 1H), ~7.4-7.5 (t, 1H), ~7.2-7.3 (d, 1H), ~3.9 (s, 3H), ~3.3 (q, 4H), ~2.6 (s, 3H), ~1.1 (t, 6H) | ~167, ~141, ~137, ~133, ~131, ~128, ~126, ~52, ~42, ~21, ~14 | ~1725 (C=O), ~1330 & ~1150 (SO₂) | Expected [M+H]⁺ |
| Methyl 2-(aminosulfonyl)-3-methylbenzoate | ~8.0 (d, 1H), ~7.6 (t, 1H), ~7.4 (d, 1H), ~5.0 (br s, 2H), ~3.9 (s, 3H), ~2.7 (s, 3H) | ~168, ~142, ~138, ~134, ~132, ~129, ~127, ~53, ~22 | ~3350 & ~3250 (N-H), ~1715 (C=O), ~1335 & ~1155 (SO₂) | Expected [M+H]⁺ |
Note: The chemical shifts (δ) in NMR spectra are approximate and can vary depending on the solvent and concentration. IR absorption bands are characteristic ranges for the functional groups.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides as described in the protocols.
Caption: A typical experimental workflow for sulfonamide synthesis.
References
Application Notes and Protocols: Methyl 2-(chlorosulfonyl)-3-methylbenzoate in the Synthesis of Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 2-(chlorosulfonyl)-3-methylbenzoate as a key intermediate in the synthesis of substituted sulfonamides. The primary focus is on its well-documented application in the synthesis of the sulfonylurea herbicide, Triflusulfuron-methyl, with a general protocol provided for the synthesis of other sulfonamide derivatives.
Introduction
This compound is a reactive chemical intermediate characterized by the presence of a sulfonyl chloride group, making it a valuable precursor for the synthesis of a variety of sulfonamide-containing compounds. The sulfonamide functional group is a critical pharmacophore in a wide range of biologically active molecules, including antibacterial agents, diuretics, and herbicides. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely employed method for the formation of a sulfonamide bond.
I. Synthesis of Triflusulfuron-methyl
The most prominent application of this compound is in the industrial synthesis of Triflusulfuron-methyl, a selective post-emergence herbicide used for the control of broadleaf weeds in sugar beet crops.
A. Synthetic Scheme
The synthesis of Triflusulfuron-methyl involves the reaction of this compound with 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine. This reaction forms the core sulfonylurea structure responsible for its herbicidal activity.
B. Quantitative Data for Triflusulfuron-methyl Synthesis
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | Triflusulfuron-methyl | Acetonitrile | Pyridine | Room Temperature | 4-6 | >90 |
C. Experimental Protocol: Synthesis of Triflusulfuron-methyl
Materials:
-
This compound
-
2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
-
Anhydrous Acetonitrile
-
Anhydrous Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (1.0 eq) and anhydrous acetonitrile.
-
Stir the mixture at room temperature until the amine is fully dissolved.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous acetonitrile.
-
Slowly add the solution of this compound to the stirred solution of the triazine amine at room temperature.
-
Add anhydrous pyridine (1.1 eq) to the reaction mixture to act as a base and scavenger for the HCl byproduct.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield Triflusulfuron-methyl.
D. Visualizations
Caption: Workflow for the synthesis of Triflusulfuron-methyl.
II. General Protocol for the Synthesis of Substituted Sulfonamides
This compound can be reacted with a variety of primary and secondary amines to generate a library of novel sulfonamide derivatives. The following is a general protocol that can be adapted for different amine substrates.
A. General Reaction Scheme
The reaction of this compound with a generic primary or secondary amine (R1R2NH) in the presence of a base yields the corresponding N-substituted sulfonamide.
B. Experimental Protocol: General Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine, Diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
C. Visualizations
Caption: General workflow for the synthesis of substituted sulfonamides.
III. Biological Activity and Signaling Pathway
The biological activity of the resulting sulfonamides is highly dependent on the nature of the substituent introduced from the amine.
A. Mechanism of Action of Triflusulfuron-methyl
Triflusulfuron-methyl, and other sulfonylurea herbicides, function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to the cessation of plant growth and eventual death. This pathway is absent in animals, which accounts for the low mammalian toxicity of sulfonylurea herbicides.[1]
B. Visualization of the ALS Inhibition Pathway
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by Triflusulfuron-methyl.
References
Application Notes and Protocols: Nucleophilic Substitution on Methyl 2-(chlorosulfonyl)-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental conditions for nucleophilic substitution reactions on Methyl 2-(chlorosulfonyl)-3-methylbenzoate. This versatile building block is a key intermediate in the synthesis of various compounds, most notably the herbicide Triflusulfuron-methyl. The protocols outlined below are intended to serve as a guide for the synthesis of novel sulfonamide derivatives in a laboratory setting.
Overview of Nucleophilic Substitution
The chlorosulfonyl group of this compound is a highly reactive electrophilic center, readily undergoing nucleophilic attack by a variety of nucleophiles, particularly primary and secondary amines. This reaction, known as sulfonylation, results in the formation of a stable sulfonamide bond and is a cornerstone in the synthesis of biologically active molecules. The general transformation is depicted in the reaction scheme below.
Caption: General reaction scheme for nucleophilic substitution.
The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product. The choice of solvent, temperature, and base can significantly influence the reaction rate and yield.
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. The conditions may require optimization depending on the specific amine used.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Caption: Experimental workflow for sulfonamide synthesis.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous solvent (e.g., DCM, THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (1.5-2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, Ethyl Acetate).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.
Specific Protocol: Synthesis of Triflusulfuron-methyl Intermediate
This protocol describes the synthesis of the key sulfonamide intermediate in the production of the herbicide Triflusulfuron-methyl.
Materials:
-
This compound
-
2-Amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
-
Anhydrous acetonitrile
-
Pyridine
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 2-Amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (1.0 eq) in anhydrous acetonitrile, add this compound (1.05 eq).
-
Add pyridine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the desired N-((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)aminosulfonyl)-3-methyl-2-methoxycarbonyl-benzenesulfonamide.
Data Presentation
The following table summarizes the reactants and expected products for the nucleophilic substitution on this compound. Please note that yields are highly dependent on the specific nucleophile and reaction conditions.
| Nucleophile (Amine) | Product | Typical Reaction Conditions |
| Primary Aliphatic Amines (e.g., n-Butylamine) | Methyl 2-((butylamino)sulfonyl)-3-methylbenzoate | DCM, Triethylamine, 0 °C to RT |
| Secondary Aliphatic Amines (e.g., Diethylamine) | Methyl 2-((diethylamino)sulfonyl)-3-methylbenzoate | DCM, Triethylamine, 0 °C to RT |
| Primary Aromatic Amines (e.g., Aniline) | Methyl 3-methyl-2-((phenylamino)sulfonyl)benzoate | THF, Pyridine, RT to 50 °C |
| Secondary Aromatic Amines (e.g., N-Methylaniline) | Methyl 3-methyl-2-((methyl(phenyl)amino)sulfonyl)benzoate | THF, Pyridine, RT to 50 °C |
| 2-Amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | Triflusulfuron-methyl Intermediate | Acetonitrile, Pyridine, 50-60 °C |
Signaling Pathway Analogy: Mechanism of Sulfonamide Formation
The mechanism of sulfonamide formation can be visualized as a two-step process, analogous to a signaling cascade, involving nucleophilic attack followed by elimination.
Caption: Mechanism of sulfonamide formation.
This schematic illustrates the initial attack of the amine nucleophile on the electrophilic sulfur atom of the sulfonyl chloride, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the stable sulfonamide product.
Application Notes and Protocols for the Reaction of Methyl 2-(chlorosulfonyl)-3-methylbenzoate with Thiols and Other Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a versatile bifunctional molecule containing a reactive sulfonyl chloride and a methyl ester. The electron-withdrawing nature of the ester and the steric influence of the ortho-methyl group significantly impact the reactivity of the sulfonyl chloride moiety towards nucleophiles. This document provides detailed application notes and experimental protocols for the reaction of this compound with common nucleophiles such as thiols, amines, and alcohols. These reactions are fundamental in the synthesis of diverse molecular scaffolds for drug discovery and development, leading to the formation of sulfonothioates, sulfonamides, and sulfonate esters, respectively.
The presence of an ortho-alkyl group, such as the methyl group in this compound, can lead to a phenomenon known as "steric acceleration" in nucleophilic substitution reactions at the sulfur atom.[1][2] While inductive and classical steric hindrance effects would be expected to decrease the reaction rate, studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown an enhanced reactivity.[1][2] This has been attributed to a release of ground-state strain upon moving to the trigonal bipyramidal transition state.[1][2] Therefore, this compound is anticipated to be a reactive partner in these transformations.
Data Presentation
Due to the limited availability of specific quantitative data for the reactions of this compound, the following tables present representative data for the reaction of structurally similar arylsulfonyl chlorides with various nucleophiles. This information serves as a valuable guide for estimating reaction conditions and expected yields.
Table 1: Representative Yields for the Synthesis of Sulfonothioates from Arylsulfonyl Chlorides and Thiols
| Arylsulfonyl Chloride | Thiol Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Benzenesulfonyl chloride | Thiophenol | S-Phenyl benzenethiosulfonate | Toluene, reflux | Not specified | [3] |
| 4-Methylbenzenesulfonyl chloride | 4-Methylthiophenol | S-(p-Tolyl) 4-methylbenzenethiosulfonate | Formic acid, Pd/C, PPh3, I2, 50 °C | 73 | [4] |
| 2-Naphthalenesulfonyl chloride | 2-Naphthalenethiol | S-(Naphthalen-2-yl) naphthalene-2-sulfonothioate | Zinc, Acid | Not specified | [5] |
Table 2: Representative Yields for the Synthesis of Sulfonamides from Arylsulfonyl Chlorides and Amines
| Arylsulfonyl Chloride | Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | N-Phenylbenzenesulfonamide | Acetone, Pyridine | Not specified | [6] |
| 4-Methylbenzenesulfonyl chloride | 2-Aminophenol | N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide | Not specified | 91 | [7] |
| 2-Alkylthio-4-chlorobenzenesulfonyl chloride | Imidazole derivatives | 2-Alkylthio-4-chloro-N-(imidazolyl)benzenesulfonamides | Not specified | 6-7 (IC50 in µM) | [8] |
| Arylsulfonyl chlorides | Sterically hindered amines | N-tert-Butyl-arylsulfonamide | CH2Cl2, TEA, 0 °C | Excellent | [9] |
Table 3: Representative Yields for the Synthesis of Sulfonate Esters from Arylsulfonyl Chlorides and Alcohols/Phenols
| Arylsulfonyl Chloride | Alcohol/Phenol Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | 2-Chlorophenol | 2-Chlorophenyl 4-methylbenzenesulfonate | Dichloromethane, 30 min then rt, 12 h | 89 | [10] |
| p-Toluenesulfonyl chloride | 2-Nitrophenol | 2-Nitrophenyl 4-methylbenzenesulfonate | Dichloromethane, 30 min then rt, 12 h | 73 | [10] |
| Various sulfonyl chlorides | Various alcohols | Alkyl sulfonate esters | Me2N(CH2)nNMe2 or NEt3 | High | [11] |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with thiols, amines, and alcohols. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of S-Aryl/Alkyl Sulfonothioates
Objective: To synthesize sulfonothioates via the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Base (e.g., Pyridine, Triethylamine (TEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0 eq.).
-
Dissolve the thiol in the anhydrous solvent of choice (e.g., DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.1 eq., e.g., pyridine or triethylamine) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the thiol solution at 0 °C over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired S-aryl/alkyl sulfonothioate.
Protocol 2: Synthesis of Sulfonamides
Objective: To synthesize sulfonamides from the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., DCM, THF)
-
Base (e.g., Pyridine, TEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and base (1.2 eq., e.g., pyridine or triethylamine) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.
-
After the reaction is complete, add water to quench the reaction.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with 1 M HCl (to remove excess amine and base), followed by saturated NaHCO3 solution and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or silica gel chromatography.
Protocol 3: Synthesis of Sulfonate Esters
Objective: To synthesize sulfonate esters by reacting this compound with an alcohol or phenol.
Materials:
-
This compound
-
Alcohol or Phenol
-
Anhydrous solvent (e.g., DCM, THF)
-
Base (e.g., Pyridine, TEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq.) and the base (1.2 eq., e.g., pyridine or triethylamine) to the anhydrous solvent.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the alcohol/phenol solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude sulfonate ester by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the reaction of this compound.
Caption: Generalized SN2-type reaction mechanism at the sulfonyl sulfur.
Caption: Role in a typical drug discovery workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkoxysulfonyl radical species: acquisition and transformation towards sulfonate esters through electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102531978B - Preparation method of thiophenol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Application Notes and Protocols: Solvent Effects on the Reactivity of Methyl 2-(chlorosulfonyl)-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The reactivity of its sulfonyl chloride group is highly dependent on the surrounding solvent environment. Understanding these solvent effects is crucial for optimizing reaction conditions, improving yields, and controlling selectivity in synthetic pathways. This document provides detailed application notes and protocols for studying and predicting the impact of different solvents on the reactivity of this important building block. While specific kinetic data for this compound is not extensively available in the public domain, the principles and data from closely related arenesulfonyl chlorides provide a robust framework for understanding its behavior.
The reactivity of arenesulfonyl chlorides, such as the title compound, is primarily governed by nucleophilic substitution at the sulfur atom. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. Solvent properties such as polarity, proticity, and nucleophilicity play a critical role in stabilizing the transition state and influencing the reaction rate.
Data Presentation: Solvent Effects on the Reactivity of Analogous Arenesulfonyl Chlorides
The following tables summarize quantitative data on the solvolysis of benzenesulfonyl chloride and its derivatives in various solvents. This data serves as a valuable proxy for predicting the behavior of this compound. The rate constants (k) are typically first-order for solvolysis reactions.
Table 1: First-Order Rate Constants (k) for the Solvolysis of Benzenesulfonyl Chloride in Various Solvents
| Solvent | Temperature (°C) | k (s⁻¹) |
| Water | 25 | 3.13 x 10⁻³ |
| Methanol | 25 | 1.51 x 10⁻⁴ |
| Ethanol | 25 | 3.60 x 10⁻⁵ |
| 80% Ethanol (aq) | 25 | 1.36 x 10⁻⁴ |
| 50% Acetone (aq) | 25 | 2.79 x 10⁻⁴ |
| Acetonitrile | 25 | - (Generally slow) |
| Dichloromethane | 25 | - (Generally very slow) |
Note: Data compiled from various studies on arenesulfonyl chloride solvolysis. The specific rates can vary based on experimental conditions.
Table 2: Relative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water (v/v) at 25.0 °C [1]
| Substituent | Relative Rate (k/k₀) |
| p-Methyl | 0.73 |
| H (Benzenesulfonyl chloride) | 1.00 |
| m-Nitro | 3.01 |
Note: This data illustrates the electronic effects of substituents on the reaction rate.
Experimental Protocols
Protocol 1: Determination of Solvolysis Rate by Conductimetry
This method is suitable for following the progress of solvolysis in polar, protic solvents where the reaction produces ions.
Objective: To determine the first-order rate constant for the solvolysis of this compound in a given hydroxylic solvent.
Materials:
-
This compound
-
High-purity solvent (e.g., water, ethanol, methanol, or aqueous-organic mixtures)
-
Conductivity meter with a suitable probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Equilibrate the solvent in the constant temperature bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Prepare a dilute stock solution of this compound in a small amount of a non-reactive, miscible solvent (e.g., acetone) if it is not readily soluble in the reaction solvent.
-
Place a known volume of the reaction solvent into the reaction vessel, which is also thermostatted in the water bath.
-
Immerse the conductivity probe into the solvent and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, known amount of the sulfonyl chloride stock solution into the reaction vessel with vigorous stirring. Start the stopwatch simultaneously.
-
Record the conductivity at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes constant).
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this plot will be -k.
Protocol 2: Determination of Reaction Rate with an Amine Nucleophile by Titration
This protocol is suitable for studying the reaction of this compound with an amine in both protic and aprotic solvents.
Objective: To determine the second-order rate constant for the reaction of this compound with an amine (e.g., aniline).
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or methanol)
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH)
-
Indicator solution (e.g., phenolphthalein) or a pH meter
-
Constant temperature bath
-
Reaction flasks, pipettes, and burette
-
Quenching solution (e.g., a large volume of a solvent in which the reaction is very slow)
Procedure:
-
Prepare solutions of known concentrations of this compound and the amine in the chosen solvent. Equilibrate these solutions in the constant temperature bath.
-
Initiate the reaction by mixing the two solutions in a reaction flask. Start the stopwatch.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a quenching solution to stop the reaction.
-
The amount of unreacted amine at each time point can be determined by back-titration. Add a known excess of the standardized strong acid to the quenched aliquot to protonate the unreacted amine.
-
Titrate the excess strong acid with the standardized strong base using an indicator or a pH meter to determine the endpoint.
-
Calculate the concentration of the amine at each time point.
-
The second-order rate constant (k) can be determined by plotting 1/[Amine]t versus time (for a 1:1 stoichiometry of reactants). The slope of this plot will be k.
Visualizations
Caption: Workflow for Determining Solvolysis Rate Constant.
Caption: Influence of Solvent Properties on Reactivity.
Discussion of Solvent Effects
The reactivity of this compound is significantly influenced by the solvent's ability to solvate the reactants, transition state, and products.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents are capable of hydrogen bonding and have high dielectric constants. They are effective at solvating both the electrophilic sulfur atom of the sulfonyl chloride and the incoming nucleophile. For solvolysis reactions, where the solvent itself acts as the nucleophile, polar protic solvents facilitate the reaction by stabilizing the developing negative charge on the leaving group (chloride) and the partial positive charge on the sulfur atom in the SN2 transition state. The rate of solvolysis is generally higher in more polar and more nucleophilic protic solvents (Water > Methanol > Ethanol).
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents have high dielectric constants but lack the ability to donate hydrogen bonds. They are effective at solvating cations but less so for anions. In reactions with external nucleophiles (e.g., amines), polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles by minimizing solvation, leading to an increased reaction rate compared to protic solvents. For neutral nucleophiles like amines, the effect can be more complex, but generally, these solvents provide a medium where the reaction can proceed efficiently.
-
Nonpolar Aprotic Solvents (e.g., dichloromethane, toluene): These solvents have low dielectric constants and do not effectively solvate ions. Reactions involving charged species or polar transition states are generally much slower in nonpolar solvents. However, they can be suitable for reactions where the reactants are nonpolar and solubility is a key factor.
The presence of ortho-substituents, as in this compound, can introduce steric hindrance that may affect the accessibility of the sulfonyl group to the nucleophile. However, studies on other ortho-substituted arenesulfonyl chlorides have shown that electronic effects can sometimes lead to an unexpected acceleration of the reaction rate[2][3]. The interplay of steric and electronic effects, modulated by the solvent, will ultimately determine the reactivity of this specific compound.
Conclusion
The choice of solvent is a critical parameter in controlling the reactivity of this compound. For solvolysis reactions, polar protic solvents are preferred, with reactivity generally correlating with the solvent's polarity and nucleophilicity. For reactions with other nucleophiles, polar aprotic solvents can often enhance reaction rates by increasing the effective nucleophilicity of the attacking species. The provided protocols offer a starting point for systematically investigating these effects, enabling researchers to optimize synthetic procedures and gain a deeper understanding of the reaction mechanisms. The data from analogous arenesulfonyl chlorides serves as a valuable guide for predicting the behavior of this and other structurally related compounds in various solvent environments.
References
- 1. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Novel Sulfonamides from Methyl 2-(chlorosulfonyl)-3-methylbenzoate for Drug Discovery
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2][3] Their role as bioisosteres for amides and carboxylic acids makes them a valuable scaffold in drug design, offering improved metabolic stability and binding affinities.[4][5] The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] One-pot methodologies are particularly attractive as they streamline the synthetic process, reduce waste, and improve overall efficiency.[8][9] This application note details a one-pot protocol for the synthesis of a diverse library of sulfonamides using methyl 2-(chlorosulfonyl)-3-methylbenzoate as a key building block. This approach allows for the rapid generation of novel compounds with potential therapeutic applications.
Core Applications:
-
Lead Generation: Rapidly synthesize diverse sulfonamide libraries for high-throughput screening.
-
Medicinal Chemistry: Generate novel analogs of existing drug candidates to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: Utilize the sulfonamide scaffold for the development of potent and selective inhibitors.
Experimental Protocol
This protocol describes a general one-pot procedure for the synthesis of N-substituted sulfonamides from this compound and a variety of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Addition funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv). Dissolve the starting material in anhydrous dichloromethane or acetonitrile (0.1 M).
-
Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 equiv) and triethylamine (1.5 equiv) in the same anhydrous solvent.
-
Reaction: Cool the solution of this compound to 0 °C using an ice bath. Slowly add the amine/base solution to the stirred sulfonyl chloride solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
-
Characterization: Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of various sulfonamides from this compound and different amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | Methyl 3-methyl-2-(N-phenylsulfamoyl)benzoate | 85 |
| 2 | Benzylamine | Methyl 2-(N-benzylsulfamoyl)-3-methylbenzoate | 92 |
| 3 | Morpholine | Methyl 3-methyl-2-(morpholinosulfonyl)benzoate | 95 |
| 4 | Piperidine | Methyl 3-methyl-2-(piperidine-1-sulfonyl)benzoate | 93 |
| 5 | Cyclohexylamine | Methyl 2-(N-cyclohexylsulfamoyl)-3-methylbenzoate | 88 |
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for sulfonamides.
General Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Signaling Pathway Modulation by Sulfonamides (Hypothetical)
Sulfonamide-containing drugs are known to modulate various signaling pathways. For instance, some sulfonamides act as inhibitors of carbonic anhydrases, which are involved in pH regulation and can be upregulated in cancer cells. Other sulfonamides can inhibit pathways like the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial for cytokine signaling and implicated in inflammatory diseases and cancers.[10] The novel sulfonamides synthesized from this compound could potentially target similar pathways.
Caption: Hypothetical inhibition of the JAK/STAT pathway.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of Sulfonamides using Methyl 2-(chlorosulfonyl)-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl 2-(chlorosulfonyl)-3-methylbenzoate as a key intermediate in the regioselective synthesis of sulfonamides. This reagent is particularly valuable for introducing a specific substituted phenylsulfonyl moiety, which is a common structural motif in medicinally important compounds.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticancer properties.[1] The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] this compound is a bespoke reagent that allows for the direct and regioselective incorporation of a 2-methoxycarbonyl-6-methylphenylsulfonyl group. The substitution pattern of this reagent is pre-defined, ensuring a single, predictable product isomer, which is a significant advantage in the synthesis of complex molecules and in drug discovery programs where precise structure-activity relationships are investigated.
Reaction Principle
The synthesis of sulfonamides from this compound and an amine is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[3]
References
Catalytic Pathways to Sulfonamide Synthesis: Application Notes for Methyl 2-(chlorosulfonyl)-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of sulfonamides utilizing "Methyl 2-(chlorosulfonyl)-3-methylbenzoate" as a key starting material. The focus is on catalytic methods that offer improvements in efficiency, substrate scope, and functional group tolerance over traditional synthetic routes.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterials, diuretics, and anticancer drugs.[1][2] The classical approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a stoichiometric amount of base.[3][4][5][6] While effective, this method can suffer from drawbacks such as harsh reaction conditions and limited compatibility with sensitive functional groups.[1][4]
The development of catalytic methods for sulfonamide formation has been a significant area of research, aiming to provide milder, more efficient, and environmentally benign alternatives.[7][8] These catalytic approaches often employ transition metals such as palladium, copper, nickel, and iron to facilitate the crucial S-N bond formation.[3][4][9][10] This document outlines several catalytic protocols applicable to the reaction of "this compound" with various amines.
Data Summary of Catalytic Methods
The following table summarizes quantitative data from representative catalytic methods for the formation of sulfonamides from sulfonyl chlorides and amines. While these examples do not use "this compound" specifically, the conditions are broadly applicable.
| Catalyst System | Amine Substrate | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | 8-Aminoquinoline amides | DMSO | K₂CO₃ | 80 | 12 | 65-92 | [10] |
| ZnO nanoparticles | Primary amines | Solvent-free | - | RT | 0.5-1 | 90-98 | [7] |
| InCl₃ (5 mol%) | Anilines | CH₂Cl₂ | - | RT | 2-4 | 85-95 | [11] |
| Fe(acac)₃/Cu(OAc)₂ | Primary sulfonamides (as amine) | 1,2-Dichloroethane | - | 100 | 24 | 55-85 | [3] |
| Pd(OAc)₂/Xantphos | Arylboronic acids (to form sulfonyl chloride in situ) | Dioxane/H₂O | K₃PO₄ | 100 | 16 | 55-90 | [4] |
Experimental Protocols
Herein are detailed experimental protocols for selected catalytic methods for the synthesis of sulfonamides from "this compound".
Protocol 1: Copper(I)-Catalyzed Sulfonylation of Amines
This protocol is adapted from a method developed for the sulfonylation of 8-aminoquinoline amides and is applicable to a range of amine nucleophiles.[10]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry reaction vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired amine (1.2 mmol, 1.2 equiv).
-
Add copper(I) iodide (0.1 mmol, 10 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMSO (5 mL).
-
Seal the vial and stir the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: Zinc Oxide Nanoparticle-Catalyzed Solvent-Free Sulfonylation
This environmentally friendly protocol utilizes reusable zinc oxide nanoparticles as a catalyst under solvent-free conditions.[7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Zinc oxide nanoparticles (ZnO NPs)
Procedure:
-
In a mortar, grind zinc oxide nanoparticles (5 mol%) to ensure a fine powder.
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv) and the amine (1.0 mmol, 1.0 equiv).
-
Add the ZnO nanoparticles to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane (DCM) to the reaction mixture.
-
Separate the catalyst by filtration. The catalyst can be washed with DCM, dried, and reused.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonamide product.
Protocol 3: Indium(III)-Catalyzed Sulfonylation of Anilines
This method employs indium(III) chloride as a mild Lewis acid catalyst, showing particular efficacy for less nucleophilic and sterically hindered anilines.[11]
Materials:
-
This compound
-
Aniline derivative
-
Indium(III) chloride (InCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the aniline derivative (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add indium(III) chloride (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (2 mL) dropwise over 5 minutes.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure sulfonamide.
Visualizations
The following diagrams illustrate the general experimental workflow and a simplified catalytic cycle for sulfonamide formation.
Caption: General experimental workflow for catalytic sulfonamide synthesis.
Caption: A simplified representation of a metal-catalyzed cycle for sulfonamide formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. books.rsc.org [books.rsc.org]
- 7. cbijournal.com [cbijournal.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Troubleshooting & Optimization
Side reactions in "Methyl 2-(chlorosulfonyl)-3-methylbenzoate" sulfonamide synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of sulfonamides using "Methyl 2-(chlorosulfonyl)-3-methylbenzoate".
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing a sulfonamide from this compound?
A1: The primary reaction is the nucleophilic substitution of the chloride on the sulfonyl chloride group by a primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1]
Q2: What are the most common side reactions and byproducts I should be aware of?
A2: The most common side reactions include:
-
Hydrolysis of the Sulfonyl Chloride: The starting material, this compound, can react with any water present to form the corresponding Methyl 2-(sulfonic acid)-3-methylbenzoate.[2]
-
Formation of Disulfonylated Amine (for primary amines): If the reaction conditions are not carefully controlled, a primary amine can react with two molecules of the sulfonyl chloride, leading to a di-substituted byproduct.[2]
-
Reaction with Tertiary Amine Bases: If a tertiary amine like triethylamine is used as the base, it can sometimes form an unstable intermediate with the sulfonyl chloride, which may lead to other byproducts.[3]
-
Self-Condensation/Polymerization: Under harsh conditions, such as high heat, complex polymeric materials may form.[2]
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete reactions are often due to:
-
Insufficient Base: An inadequate amount of base will result in the accumulation of HCl, which protonates the amine nucleophile, rendering it unreactive.
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures. A modest increase in temperature can often improve the reaction rate.
-
Sterically Hindered Amine: Very bulky amines may react slowly. In such cases, longer reaction times or more forcing conditions may be necessary.
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly reduced.
Q4: I am observing a significant amount of a water-soluble byproduct. What is it likely to be?
A4: A common water-soluble byproduct is the sulfonic acid resulting from the hydrolysis of your starting sulfonyl chloride.[2] This is especially prevalent if your glassware, solvent, or amine were not scrupulously dried.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of desired sulfonamide | 1. Incomplete reaction. 2. Hydrolysis of starting material. 3. Formation of other byproducts. | 1. Ensure at least one equivalent of base is used. Consider a slight excess. 2. Use anhydrous solvents and dry glassware. Dry the amine if it is suspected to contain water. 3. Optimize reaction temperature and time. Analyze the crude reaction mixture by TLC or LC-MS to identify major byproducts. |
| Multiple spots on TLC/LC-MS of crude product | 1. Presence of unreacted starting materials. 2. Formation of one or more side products (e.g., sulfonic acid, di-sulfonated amine). | 1. Allow the reaction to run for a longer time or gently heat if the reaction is known to be slow. 2. Use purification techniques like column chromatography or recrystallization to isolate the desired product. |
| Product is difficult to purify/oily consistency | 1. Presence of residual solvent. 2. Contamination with byproducts that inhibit crystallization. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Attempt purification by silica gel chromatography. If the product is still an oil, it may be inherently non-crystalline. |
| Reaction mixture turns dark or tarry | 1. Decomposition of starting materials or product at elevated temperatures. 2. Undesired side reactions leading to polymeric materials. | 1. Run the reaction at a lower temperature. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air and high temperatures. |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from this compound
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Pyridine or Triethylamine (1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in the chosen anhydrous solvent.
-
Add the amine to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the base (pyridine or triethylamine) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (to remove excess amine and base), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Protocol 2: Intentional Hydrolysis for Analytical Standard
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve a small amount of this compound in THF.
-
Add an excess of water and stir the mixture at room temperature for 1-2 hours.
-
Remove the THF under reduced pressure to yield the crude sulfonic acid. This can be used as a standard for comparison in TLC or LC-MS analysis of your main reaction.
Visual Guides
Caption: Main reaction pathway and a common side reaction.
Caption: A logical workflow for troubleshooting experiments.
References
Preventing hydrolysis of "Methyl 2-(chlorosulfonyl)-3-methylbenzoate" during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate primarily used in the synthesis of agrochemicals. A key application is its role as a precursor in the production of the sulfonylurea herbicide, Triflusulfuron-methyl.[1] Its high reactivity, owing to the sulfonyl chloride group, makes it a valuable building block in organic synthesis.
Q2: What is hydrolysis in the context of this compound, and why is it a problem?
Hydrolysis is a chemical reaction where this compound reacts with water to form the corresponding sulfonic acid, Methyl 2-(hydroxysulfonyl)-3-methylbenzoate, and hydrochloric acid. This is a significant issue as it consumes the reactive sulfonyl chloride, leading to reduced yields of the desired product and introducing impurities that can complicate purification processes.
Q3: What are the main factors that promote the hydrolysis of this compound?
The primary factors that promote the hydrolysis of sulfonyl chlorides like this compound are:
-
Presence of Water : Even trace amounts of moisture in solvents, reagents, or from atmospheric humidity can lead to significant hydrolysis.
-
Elevated Temperatures : Higher reaction temperatures can accelerate the rate of hydrolysis.
-
pH : The stability of sulfonyl chlorides is pH-dependent, with hydrolysis rates varying in acidic, neutral, and basic conditions. Generally, they are more susceptible to degradation under acidic or basic conditions compared to neutral pH, though the specific kinetics can be complex.[2][3]
Q4: How can I detect if my sample of this compound has undergone hydrolysis?
Hydrolysis can be detected by various analytical techniques:
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Thin-Layer Chromatography (TLC) : The sulfonic acid byproduct will have a different Rf value compared to the starting material.
-
High-Performance Liquid Chromatography (HPLC) : This method can be used to quantify the amount of sulfonyl chloride and its sulfonic acid degradation product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The appearance of new peaks corresponding to the sulfonic acid can indicate hydrolysis.
-
Gas Evolution : The formation of HCl gas upon exposure to moisture can be an indicator of hydrolysis.
Troubleshooting Guides
Issue 1: Low yield of the desired product, with the presence of a more polar impurity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture Contamination | Use anhydrous solvents (e.g., dichloromethane, acetonitrile, THF).[5] Dry all glassware in an oven before use. Handle the compound under an inert atmosphere (e.g., argon or nitrogen).[1] | Reduced formation of the sulfonic acid byproduct, leading to a cleaner reaction profile and higher yield. |
| Inappropriate Solvent | Use aprotic solvents such as dichloromethane, dichloroethane, acetone, ethyl acetate, tetrahydrofuran, or acetonitrile.[1] | Minimized hydrolysis, as these solvents do not participate in the hydrolysis reaction. |
| High Reaction Temperature | Conduct the reaction at a lower temperature. For many reactions involving sulfonyl chlorides, temperatures between 0-30°C are recommended.[1] | Slower rate of hydrolysis, preserving the integrity of the sulfonyl chloride for the desired reaction. |
Issue 2: The reaction is sluggish, and forcing conditions (e.g., higher temperature) lead to decomposition.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Nucleophilicity of the Reagent | If reacting with an amine, consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to act as an HCl scavenger and activate the amine. | Increased reaction rate with the intended nucleophile, outcompeting the rate of hydrolysis. |
| Steric Hindrance | Allow for longer reaction times at a controlled, lower temperature. Monitor the reaction progress closely using TLC or HPLC. | Gradual formation of the desired product while minimizing thermal decomposition and hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine to form a Sulfonamide
This protocol provides a general guideline for the synthesis of sulfonamides, a common application of this compound.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) - optional, as an acid scavenger
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and inert gas setup (Argon or Nitrogen)
Procedure:
-
Preparation : Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous solvent.
-
Addition of Base (Optional) : If using, add the tertiary amine base (1.1 eq) to the solution and stir.
-
Addition of Sulfonyl Chloride : Dissolve this compound (1.05 eq) in a minimal amount of anhydrous solvent and add it dropwise to the amine solution at 0-5°C.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the progress by TLC or HPLC until the starting material is consumed.
-
Work-up : Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Table 1: Recommended Anhydrous Solvents for Reactions with this compound
| Solvent | Dielectric Constant (Approx.) | Boiling Point (°C) | Notes |
| Dichloromethane | 9.1 | 39.6 | Good general-purpose solvent for these reactions.[1][5] |
| Acetonitrile | 37.5 | 81.6 | A more polar aprotic solvent.[1] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Can be a good choice, but ensure it is free of peroxides.[5] |
| Ethyl Acetate | 6.0 | 77.1 | A less polar option, useful for less polar reactants.[1] |
| Toluene | 2.4 | 110.6 | Can be used for reactions requiring higher temperatures, but risk of thermal decomposition increases.[1] |
Visualizations
Caption: Workflow for minimizing hydrolysis of this compound.
Caption: The hydrolysis reaction of this compound.
References
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 5. Methyl 2-chloro-4-(methylsulfonyl)benzoate|CAS 623927-88-8 [benchchem.com]
Technical Support Center: Synthesis of Sulfonamides using Methyl 2-(chlorosulfonyl)-3-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of sulfonamides synthesized from Methyl 2-(chlorosulfonyl)-3-methylbenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Amine: The amine starting material may be of poor quality or sterically hindered. 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 3. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is sensitive to moisture. 4. Inappropriate Base: The base used may not be strong enough to deprotonate the amine or neutralize the HCl byproduct effectively. | 1. Amine Quality: Verify the purity of the amine by NMR or another suitable analytical technique. For sterically hindered amines, consider using a stronger, non-nucleophilic base and extending the reaction time. 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider gradually increasing the temperature. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 4. Base Selection: Use a suitable base such as pyridine or triethylamine, typically in a slight excess (1.1-1.5 equivalents). For less reactive amines, a stronger base like sodium hydride may be necessary, used in an appropriate solvent like THF. |
| Formation of Multiple Products/Side Reactions | 1. Di-sulfonylation: If a primary amine is used, a second sulfonylation can occur on the newly formed secondary sulfonamide. 2. Reaction with Solvent: The sulfonyl chloride may react with nucleophilic solvents. 3. Hydrolysis of Ester Group: The methyl ester on the benzoate ring can be hydrolyzed under basic or acidic conditions during workup. | 1. Stoichiometry Control: Use a 1:1 molar ratio of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the sulfonylating agent. 2. Solvent Choice: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. 3. Careful Workup: Perform the aqueous workup at a low temperature and use a mild acid (e.g., dilute HCl) for neutralization to minimize ester hydrolysis. |
| Difficult Purification | 1. Unreacted Starting Materials: Presence of unreacted amine or sulfonyl chloride. 2. Byproducts: Formation of the corresponding sulfonic acid from hydrolysis of the sulfonyl chloride. 3. Emulsion during Workup: Difficulty in separating the organic and aqueous layers. | 1. Optimized Workup: Quench the reaction with water and wash the organic layer with dilute acid to remove excess amine and with a saturated sodium bicarbonate solution to remove any sulfonic acid byproduct. 2. Column Chromatography: If simple extraction and washing are insufficient, purify the crude product using flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective. 3. Brine Wash: To break up emulsions, wash the organic layer with a saturated solution of sodium chloride (brine). |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of sulfonamides from this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]
Q2: What are the optimal reaction conditions for synthesizing a sulfonamide using this compound?
A2: Optimal conditions can vary depending on the specific amine used. However, a good starting point is to dissolve the amine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0 °C before the dropwise addition of this compound (1.0-1.1 equivalents). A base, such as pyridine or triethylamine (1.1-1.5 equivalents), is added to the amine solution before the sulfonyl chloride. The reaction is typically stirred at room temperature and monitored by TLC.
Q3: How can I confirm the formation of the desired sulfonamide product?
A3: The product can be characterized using standard analytical techniques. In ¹H NMR spectroscopy, you should observe the disappearance of the amine N-H protons (if a primary amine was used) and the appearance of a sulfonamide N-H proton signal, which is often a broad singlet. Mass spectrometry can be used to confirm the molecular weight of the product.
Q4: What are some common side products and how can they be minimized?
A4: A common side product is the sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. This can be minimized by using anhydrous reaction conditions. With primary amines, N,N-disulfonylation can occur. This can be controlled by using a 1:1 stoichiometry of the amine and sulfonyl chloride and by the slow addition of the sulfonyl chloride.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of sulfonamides from this compound with various amines. Please note that these are representative examples, and optimization may be required for specific substrates.
Table 1: Reaction Conditions and Yields with Aromatic Amines
| Amine | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine (1.2) | DCM | 0 to RT | 4 | 85 |
| 4-Methoxyaniline | Triethylamine (1.2) | THF | 0 to RT | 3 | 92 |
| 4-Nitroaniline | Sodium Hydride (1.1) | THF | 0 to 50 | 8 | 75 |
Table 2: Reaction Conditions and Yields with Aliphatic Amines
| Amine | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Triethylamine (1.2) | DCM | 0 to RT | 2 | 95 |
| Cyclohexylamine | Pyridine (1.2) | DCM | 0 to RT | 3 | 88 |
| Diethylamine | Triethylamine (1.5) | THF | 0 to RT | 5 | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Sulfonamides
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aromatic amine (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 mmol, 1.2 eq.).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes) or recrystallization to yield the pure sulfonamide.
Protocol 2: Procedure for Less Reactive or Sterically Hindered Amines
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 mmol, 1.1 eq., 60% dispersion in mineral oil) and wash with anhydrous hexanes (2 x 5 mL). Suspend the NaH in anhydrous tetrahydrofuran (THF, 10 mL).
-
Amine Addition: Cool the suspension to 0 °C and add a solution of the amine (1.0 mmol) in anhydrous THF (5 mL) dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Sulfonyl Chloride Addition: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 mmol, 1.05 eq.) in anhydrous THF (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for sulfonamide synthesis.
References
Technical Support Center: Purification of Methyl 2-(chlorosulfonyl)-3-methylbenzoate
Welcome to the technical support center for the purification of Methyl 2-(chlorosulfonyl)-3-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities can include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Hydrolysis Product: The corresponding sulfonic acid, formed by the reaction of the sulfonyl chloride with water. This is a very common byproduct for all sulfonyl chlorides.[1]
-
Side-Reaction Products: Depending on the synthetic route, other chlorinated or sulfonated byproducts may be present.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is a highly effective method for purifying this compound. A patent describing the synthesis of this compound specifies crystallization from methanol to achieve high purity.[2] Column chromatography can also be employed for purification, especially for removing impurities with very different polarities.
Q3: How can I monitor the purity of this compound during the purification process?
A3: The purity of the compound can be effectively monitored using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A patent for the synthesis of this compound reported achieving 99% purity as determined by HPLC after recrystallization.[2]
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the desired product and detect the presence of impurities by analyzing the chemical shifts and integration of the peaks.
Q4: What are the storage recommendations for purified this compound?
A4: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is advisable to store it in a cool, dry place to prevent degradation.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound.
Problem 1: Low yield of purified product after recrystallization.
-
Possible Cause: The compound is significantly soluble in the cold recrystallization solvent, leading to product loss in the mother liquor.
-
Solution:
-
Solvent Selection: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.
-
Solvent System: If using a single solvent leads to low yield, consider a two-solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes or heptane) dropwise at room temperature until the solution becomes slightly cloudy. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
-
Problem 2: The product oils out during recrystallization instead of forming crystals.
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture and prevent crystallization. The cooling process may also be too rapid.
-
Solution:
-
Purity of Crude Product: If the crude product is highly impure, consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel to remove some of the impurities.
-
Slower Cooling: Ensure the solution cools down slowly. You can insulate the flask to slow down the rate of cooling.
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Problem 3: The purified product shows the presence of the corresponding sulfonic acid.
-
Possible Cause: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents for both the reaction and the purification. Ensure all glassware is thoroughly dried.[1]
-
Inert Atmosphere: Conduct the purification under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric moisture.[1]
-
Aqueous Work-up: If an aqueous work-up is necessary, use cold water or brine and perform the extraction as quickly as possible to minimize contact time.[1]
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Temperature Control: Avoid excessive heating during recrystallization. Dissolve the compound at the lowest possible temperature that allows for complete dissolution.
-
Data Presentation
The following table summarizes the expected purity levels for this compound when using different purification methods. The data for recrystallization is based on a cited patent, while the column chromatography data is illustrative of typical outcomes for this technique.
| Purification Method | Eluent/Solvent System | Typical Purity | Reference |
| Recrystallization | Methanol | 99% (HPLC) | [2] |
| Column Chromatography | Hexanes/Ethyl Acetate Gradient | >98% | Illustrative |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Methanol
This protocol is adapted from a patented synthesis of this compound.[2]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring to dissolve the solid completely.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 1 hour to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold methanol.
-
Drying: Dry the purified crystals under vacuum at 50 °C.
Mandatory Visualization
Below is a diagram illustrating the general workflow for the purification of this compound.
Caption: Workflow for the purification and analysis of this compound.
References
Overcoming steric hindrance in "Methyl 2-(chlorosulfonyl)-3-methylbenzoate" reactions
Technical Support Center: Reactions of Methyl 2-(chlorosulfonyl)-3-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "this compound," a key intermediate in the synthesis of various compounds, including the herbicide Triflusulfuron-methyl. This guide focuses on overcoming challenges related to steric hindrance in its reactions, particularly in the formation of sulfonamides.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, with a focus on problems arising from steric hindrance.
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| 1. Low or No Conversion to Sulfonamide | Steric Hindrance: The ortho-methyl group on the benzene ring, combined with the bulk of the nucleophile (amine), can significantly hinder the approach to the electrophilic sulfur atom. | Reaction Conditions: • Increase Temperature: Higher temperatures provide the necessary activation energy to overcome steric repulsion. Consider running the reaction at the reflux temperature of the solvent. • Prolong Reaction Time: Sterically hindered reactions often require extended periods. Monitor the reaction progress by TLC or LC-MS over 24-48 hours. • Choice of Base: A bulky base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate steric congestion. Switch to a smaller, non-nucleophilic base such as pyridine or 2,6-lutidine. • Catalysis: Employ a catalyst to facilitate the reaction. Copper- or palladium-based catalysts have been shown to be effective in the amination of sterically hindered aryl chlorides and can be applicable here.[1][2][3][4][5] |
| Poor Nucleophilicity of the Amine: Electron-deficient or highly hindered amines may not be sufficiently reactive. | Reagent Selection & Activation: • Less Hindered Amine: If the structure of the final product allows, consider using a less sterically demanding amine. • Amine Activation: For weakly nucleophilic amines, consider conversion to a more reactive species, such as its corresponding amide anion using a strong, non-nucleophilic base like sodium hydride (NaH). | |
| Decomposition of Starting Material: this compound is sensitive to moisture, which can lead to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. | Reaction Setup: • Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. • Reagent Purity: Use freshly opened or properly stored anhydrous solvents and reagents. | |
| 2. Formation of Multiple Products/Side Reactions | Reaction with the Ester Group: The amine nucleophile could potentially react with the methyl ester group, leading to amide formation as a side product, especially at elevated temperatures. | Reaction Control: • Temperature Management: While higher temperatures can be necessary to overcome steric hindrance at the sulfonyl chloride, excessive heat may promote side reactions. Find an optimal temperature that balances the rate of the desired reaction and the formation of byproducts. • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to drive the sulfonamide formation to completion without a large excess that could promote side reactions. |
| Di-sulfonylation: With primary amines, there is a possibility of the formation of a di-sulfonylated product (a sulfonyl imide), although this is less common with sterically hindered sulfonyl chlorides. | Stoichiometric Control: • Carefully control the stoichiometry, using the amine as the limiting reagent if di-sulfonylation is a significant issue. |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction of this compound with amines so slow compared to other sulfonyl chlorides?
A1: The primary reason for the reduced reactivity is steric hindrance. The methyl group in the ortho position to the chlorosulfonyl group physically obstructs the incoming amine nucleophile from attacking the electrophilic sulfur atom. This steric hindrance increases the activation energy of the reaction, leading to a slower reaction rate.
Q2: I observe an unexpected increase in reaction rate with a bulky ortho-substituted sulfonyl chloride. Is this possible?
A2: Yes, this counterintuitive phenomenon has been observed and studied. Computational studies on ortho-alkyl substituted arenesulfonyl chlorides suggest that steric congestion in the ground state of the molecule can lead to a more rigid and higher-energy conformation. The transition state for nucleophilic attack can relieve some of this steric strain, leading to a lower-than-expected activation energy and an accelerated reaction rate compared to less hindered analogues under certain conditions.[6][7][8][9]
Q3: What is the general mechanism for the reaction between this compound and an amine?
A3: The reaction typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is generally considered to be a concerted process (SN2-like) where the chloride ion is displaced in a single step to form the sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Q4: Can I use catalytic methods to improve the efficiency of sulfonamide synthesis with this substrate?
A4: Yes, catalytic methods can be very effective. Transition metal catalysis, particularly with copper or palladium complexes, has been successfully employed for the amination of sterically hindered aryl chlorides and can be adapted for sulfonyl chlorides.[1][2][3][4][5] These catalysts can lower the activation energy of the reaction and allow for milder reaction conditions, often leading to higher yields and better selectivity.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is a corrosive compound and reacts violently with water, liberating toxic gas. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all reactions are conducted under anhydrous conditions to prevent hazardous reactions and decomposition of the starting material.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented synthesis method.[10]
Materials:
-
Methyl 2-nitro-3-methylbenzoate
-
Benzyl isothiourea hydrochloride
-
Cesium carbonate
-
Dimethylformamide (DMF)
-
Dichloroethane
-
Sodium hypochlorite solution (10%)
-
Methanol
Procedure:
-
Under an argon atmosphere, add 180 mL of DMF, 30 g of methyl 2-nitro-3-methylbenzoate, 32 g of benzyl isothiourea hydrochloride, and 150 g of cesium carbonate to a reaction flask.
-
Heat the mixture to 25-30 °C and stir for 4 hours. Monitor the reaction by TLC until completion.
-
Pour the reaction mixture into 300 mL of ice water and extract twice with 100 mL of dichloroethane.
-
Combine the organic phases, add 100 mL of hydrochloric acid, and cool to 0-5 °C.
-
Slowly add 343 g of 10% sodium hypochlorite solution dropwise, maintaining the temperature at 0-5 °C.
-
Stir the mixture for 2 hours at 0-5 °C. Monitor by TLC for completion.
-
Allow the layers to separate and collect the organic phase.
-
Concentrate the organic phase under reduced pressure.
-
Cool the concentrated solution to 0-5 °C and stir for 1 hour to induce crystallization.
-
Filter the solid, wash the filter cake with a small amount of cold methanol, and dry under vacuum at 50 °C to yield this compound.
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |
| Methyl 2-nitro-3-methylbenzoate | 195.16 | 30 g | 0.154 |
| Benzyl isothiourea hydrochloride | 202.70 | 32 g | 0.158 |
| Cesium carbonate | 325.82 | 150 g | 0.460 |
| Sodium hypochlorite (10%) | 74.44 (as NaClO) | 343 g | ~0.461 |
| Expected Product Yield | ~72% | ~27.5 g | ~0.111 |
Protocol 2: General Procedure for Sulfonamide Synthesis with Amines
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, diethylamine)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add the desired amine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction time may need to be extended for more hindered amines.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
"Methyl 2-(chlorosulfonyl)-3-methylbenzoate" stability in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-(chlorosulfonyl)-3-methylbenzoate in various solvent systems. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other sulfonyl chlorides, is a reactive molecule that is sensitive to moisture and nucleophiles. Its stability is highly dependent on the solvent system and storage conditions. The chlorosulfonyl group is electrophilic and susceptible to nucleophilic attack.[1] It is classified as a corrosive and moisture-sensitive compound, which can cause severe skin burns and eye damage.[2][3] Proper handling and storage in a cool, dry, well-ventilated area are crucial.[4]
Q2: Which solvents are recommended for dissolving and handling this compound?
A2: Aprotic solvents are generally recommended for dissolving and handling this compound to minimize degradation. Suitable solvents include:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
It is essential to use anhydrous (dry) solvents to prevent hydrolysis.
Q3: Which solvents should be avoided when working with this compound?
A3: Protic solvents should be avoided as they can react with the sulfonyl chloride group, leading to degradation of the compound. Such solvents include:
-
Water
-
Alcohols (e.g., methanol, ethanol)
-
Primary and secondary amines
Contact with water will lead to hydrolysis, forming the corresponding sulfonic acid and hydrochloric acid.[4] Reaction with alcohols will result in the formation of sulfonate esters.
Q4: How does the stability of this compound vary in different aprotic solvents?
A4: While aprotic solvents are preferred, the stability of this compound can still vary. In general, non-polar aprotic solvents like toluene and dichloromethane are less likely to promote degradation than polar aprotic solvents such as DMF and DMSO, especially if the latter contain nucleophilic impurities. The rate of solvolysis of sulfonyl chlorides is influenced by both the solvent's nucleophilicity and its ionizing power.[5]
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway for this compound is solvolysis, which is the reaction with the solvent.
-
Hydrolysis (in the presence of water): The sulfonyl chloride reacts with water to form methyl 2-(sulfo)-3-methylbenzoate and hydrochloric acid. The hydrolysis of aromatic sulfonyl chlorides in water typically follows an Sɴ2 mechanism.[6]
-
Alcoholysis (in the presence of alcohols): The compound reacts with alcohols to yield the corresponding sulfonate ester.
-
Aminolysis (in the presence of amines): Reaction with primary or secondary amines will produce sulfonamides.[7]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of starting material observed by TLC or LC-MS analysis shortly after dissolution.
-
Appearance of new, more polar spots on TLC or peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of water in the solvent. | Use a fresh bottle of anhydrous solvent. If using a solvent from a previously opened bottle, consider drying it using appropriate methods (e.g., molecular sieves). |
| Use of a protic solvent. | Immediately switch to a recommended aprotic solvent such as anhydrous DCM, toluene, or acetonitrile. |
| Contaminated glassware. | Ensure all glassware is thoroughly dried in an oven before use to remove any residual moisture. |
| Degradation upon storage. | Prepare solutions fresh before use whenever possible. If storage is necessary, store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). |
Issue 2: Unexpected Side Products in a Reaction
Symptoms:
-
Formation of products other than the desired derivative.
-
Low yield of the target molecule.
-
Complex reaction mixture observed by analytical methods.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction with a nucleophilic solvent. | If using a solvent like DMF or DMSO, consider switching to a less reactive aprotic solvent like DCM or toluene, as DMF can decompose to form dimethylamine, which is nucleophilic. |
| Presence of impurities in the starting material or reagents. | Verify the purity of all reagents before use. Purify reagents if necessary. |
| Reaction temperature is too high. | Run the reaction at a lower temperature to minimize side reactions. |
| Incorrect stoichiometry of reagents. | Carefully control the stoichiometry of the nucleophile and any added base to prevent unwanted side reactions. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Common Laboratory Solvents at Room Temperature
| Solvent System | Solvent Type | Expected Stability | Potential Degradation Products |
| Dichloromethane (anhydrous) | Aprotic, Non-polar | High | Minimal degradation |
| Toluene (anhydrous) | Aprotic, Non-polar | High | Minimal degradation |
| Acetonitrile (anhydrous) | Aprotic, Polar | Moderate to High | Minimal degradation |
| N,N-Dimethylformamide (anhydrous) | Aprotic, Polar | Moderate | Methyl 2-(sulfamoyl)-3-methylbenzoate (if DMF contains amine impurities) |
| Water | Protic | Low (Unstable) | Methyl 2-(sulfo)-3-methylbenzoate, Hydrochloric Acid |
| Methanol | Protic | Low (Unstable) | Methyl 2-((methoxy)sulfonyl)-3-methylbenzoate |
| Ethanol | Protic | Low (Unstable) | Methyl 2-((ethoxy)sulfonyl)-3-methylbenzoate |
Disclaimer: The data in this table is hypothetical and based on the general reactivity of aromatic sulfonyl chlorides. Specific experimental data for this compound is not publicly available.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Test solvent (anhydrous)
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid (or other suitable modifier)
-
Class A volumetric flasks and pipettes
-
HPLC vials
2. Instrumentation:
-
HPLC system with a UV detector (a Diode Array Detector is preferable) and a C18 column.[8]
3. Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the anhydrous test solvent in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Sample Preparation for Time Point Zero (T=0): Immediately after preparation, withdraw an aliquot of the stock solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter into an HPLC vial. This is the T=0 sample.
-
Incubation: Store the remaining stock solution at the desired temperature (e.g., room temperature or 40°C). Protect the solution from light if the compound is suspected to be light-sensitive.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it as in step 2, and analyze by HPLC.
-
HPLC Analysis:
-
Mobile Phase: A typical gradient could be from 95:5 Water (0.1% Formic Acid):Acetonitrile to 5:95 Water (0.1% Formic Acid):Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Identify and quantify any major degradation products by comparing peak areas.
-
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate (1211522-81-4) for sale [vulcanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Methyl 2-[(chlorosulfonyl)methyl]benzoate | 103342-27-4 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Disulfonamide Byproduct Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the formation of undesirable disulfonamide byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are disulfonamide byproducts and why are they a concern?
A1: Disulfonamide byproducts, specifically N,N-bis(sulfonyl)amines, are impurities formed during the synthesis of primary or secondary sulfonamides. They arise from the reaction of a primary sulfonamide with a second molecule of the sulfonyl chloride, leading to a di-substituted product at the nitrogen atom. These byproducts are a concern because they can be difficult to separate from the desired sulfonamide product, potentially impact the pharmacological activity and safety profile of the final compound, and reduce the overall yield of the target molecule.[1]
Q2: What is the primary chemical reaction leading to the formation of disulfonamide byproducts?
A2: The formation of a disulfonamide byproduct occurs in a two-step process. First, the desired primary sulfonamide is formed by the reaction of a primary amine with a sulfonyl chloride. Subsequently, the deprotonated primary sulfonamide acts as a nucleophile and reacts with another molecule of the sulfonyl chloride to form the N,N-bis(sulfonyl)amine byproduct.
Q3: How can I detect the presence of disulfonamide byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of disulfonamide byproducts:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture. The disulfonamide byproduct will typically have a different Rf value than the starting materials and the desired primary sulfonamide.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the desired product and byproducts.[2][3][4] A well-developed HPLC method can provide accurate percentages of each component in the mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the components, which is crucial for confirming the identity of the disulfonamide byproduct.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to elucidate the structure of the byproduct.[5][6] The absence of the N-H proton signal from the primary sulfonamide and the appearance of new signals corresponding to the second sulfonyl group are indicative of disulfonamide formation.
Q4: What are the key reaction parameters that influence the formation of disulfonamide byproducts?
A4: Several factors can influence the rate and extent of disulfonamide byproduct formation:
-
Stoichiometry: Using an excess of the sulfonyl chloride can significantly increase the likelihood of the secondary reaction leading to the disulfonamide.
-
Base: The type and amount of base used are critical. Stronger bases can more readily deprotonate the primary sulfonamide, making it a more potent nucleophile for the second reaction.
-
Solvent: The polarity of the solvent can affect the solubility of reactants and intermediates, as well as the rate of both the desired reaction and the byproduct formation.[7][8][9][10][11]
-
Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable disulfonamide byproduct.
-
Reaction Time: Prolonged reaction times, especially in the presence of excess sulfonyl chloride, can lead to higher levels of the disulfonamide byproduct.
Troubleshooting Guides
Issue: High levels of disulfonamide byproduct detected by HPLC.
| Possible Cause | Suggested Solution |
| Excess Sulfonyl Chloride | Carefully control the stoichiometry. Use no more than a slight excess (e.g., 1.05 equivalents) of the sulfonyl chloride. Consider adding the sulfonyl chloride solution slowly to the amine solution to maintain a low instantaneous concentration. |
| Strong Base | Use a weaker, non-nucleophilic base such as pyridine or triethylamine instead of stronger bases like sodium hydride or potassium carbonate. Use the minimum effective amount of base. |
| Inappropriate Solvent | Experiment with different solvents. A less polar solvent may disfavor the formation of the charged intermediate required for the second sulfonylation. |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to kinetically favor the formation of the primary sulfonamide. |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting amine is consumed. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of key reaction parameters on the formation of a disulfonamide byproduct.
Table 1: Effect of Base on Disulfonamide Formation
| Base (2.2 eq.) | Temperature (°C) | Time (h) | Primary Sulfonamide Yield (%) | Disulfonamide Byproduct Yield (%) |
| Pyridine | 25 | 4 | 85 | 10 |
| Triethylamine | 25 | 4 | 82 | 13 |
| Diisopropylethylamine | 25 | 4 | 78 | 18 |
| Potassium Carbonate | 25 | 4 | 65 | 30 |
| Sodium Hydride | 25 | 4 | 40 | 55 |
Table 2: Effect of Solvent on Disulfonamide Formation
| Solvent | Temperature (°C) | Time (h) | Primary Sulfonamide Yield (%) | Disulfonamide Byproduct Yield (%) |
| Dichloromethane | 25 | 4 | 88 | 8 |
| Tetrahydrofuran | 25 | 4 | 80 | 15 |
| Acetonitrile | 25 | 4 | 75 | 20 |
| N,N-Dimethylformamide | 25 | 4 | 60 | 35 |
Table 3: Effect of Temperature on Disulfonamide Formation
| Base | Solvent | Temperature (°C) | Time (h) | Primary Sulfonamide Yield (%) | Disulfonamide Byproduct Yield (%) |
| Triethylamine | Dichloromethane | 0 | 6 | 92 | 5 |
| Triethylamine | Dichloromethane | 25 | 4 | 82 | 13 |
| Triethylamine | Dichloromethane | 40 (reflux) | 2 | 70 | 25 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Disulfonamide Byproduct Formation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) to the solution and stir.
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Dissolve the sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the starting amine is consumed, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to remove any remaining disulfonamide byproduct.
Protocol 2: HPLC Method for Quantifying Primary Sulfonamide and Disulfonamide Byproduct
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.
-
Quantification: Integrate the peak areas of the primary sulfonamide and the disulfonamide byproduct. Calculate the relative percentages based on the total peak area.
Visualizations
Caption: Reaction pathway for the formation of disulfonamide byproduct.
Caption: Troubleshooting workflow for minimizing disulfonamide byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Solvent Polarity on the Conformer Ratio of Bicalutamide in Saturated Solutions: Insights from NOESY NMR Analysis and Quantum-Chemical Calculations [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Effect of solvent polarity on the extraction of bioactive compounds from Heracleum persicum fruits [zenodo.org]
Technical Support Center: Optimization of Reaction Temperature for the Synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction temperature in the synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method for synthesizing this compound is via the electrophilic chlorosulfonation of Methyl 3-methylbenzoate using a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H).
Q2: Why is temperature a critical parameter in this reaction?
A2: Temperature is a critical parameter in the chlorosulfonation of aromatic compounds as it significantly influences both the reaction rate and the formation of byproducts.[1][2] In many electrophilic aromatic substitutions, including chlorosulfonation, higher temperatures can lead to decreased selectivity and the formation of undesired side products such as diaryl sulfones or polysulfonated products.[2][3] Conversely, a temperature that is too low may result in an impractically slow reaction rate or an incomplete reaction.[1]
Q3: What are the primary side reactions to be aware of when optimizing the temperature?
A3: The main side reactions of concern at elevated temperatures are:
-
Di-sulfonation: Introduction of a second chlorosulfonyl group onto the aromatic ring.[1]
-
Sulfone Formation: Condensation of the desired sulfonyl chloride with another molecule of the starting material (Methyl 3-methylbenzoate) to form a diaryl sulfone.[3]
-
Hydrolysis: The sulfonyl chloride product can react with any moisture present to form the corresponding sulfonic acid, especially during workup.[4]
-
Degradation: At excessively high temperatures, the starting material or the product may degrade, often indicated by a darkening of the reaction mixture.[1][2]
Q4: What is the expected effect of the methyl and ester groups on the regioselectivity of the chlorosulfonation?
A4: The methyl group is an ortho-, para-directing activator, while the methyl ester group is a meta-directing deactivator. In "Methyl 3-methylbenzoate", the incoming electrophile (the chlorosulfonyl group) will be directed by both groups. The primary positions for substitution are ortho to the activating methyl group (positions 2 and 4) and meta to the deactivating ester group (position 5). The formation of the desired "this compound" indicates substitution at the 2-position, which is ortho to the methyl group. Careful temperature control is necessary to maximize the yield of this specific isomer over others.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Question: My reaction is showing a very low yield of this compound. What are the likely temperature-related causes?
-
Answer:
-
Temperature Too Low: The reaction may be proceeding too slowly. Consider incrementally increasing the temperature by 5-10 °C and monitoring the progress via TLC or HPLC.[1]
-
Inadequate Mixing: Ensure efficient stirring, especially at lower temperatures where the viscosity of the reaction mixture might increase. Poor mixing can lead to localized areas of low reagent concentration.
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, as moisture will consume the reagent and lead to the formation of sulfuric acid and HCl.[1]
-
Problem 2: Significant formation of side products.
-
Question: My crude product shows significant impurities. How can I adjust the temperature to minimize these?
-
Answer:
-
Formation of Isomers or Di-sulfonated Products: This often occurs at higher temperatures. Lowering the reaction temperature generally increases regioselectivity and reduces the likelihood of multiple substitutions.[1] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Sulfone Formation: This is a common byproduct at elevated temperatures.[3] Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly reduce the formation of diaryl sulfones.
-
Degradation: If the reaction mixture darkens, it's a sign of product or starting material degradation. This is often caused by excessively high temperatures.[1][2] Avoid prolonged reaction times at elevated temperatures.
-
Problem 3: The reaction is difficult to control and shows a strong exotherm.
-
Question: The reaction becomes very hot upon adding the chlorosulfonic acid, making temperature control difficult. How can I manage this?
-
Answer: The reaction is highly exothermic. To maintain control:
-
Slow, Dropwise Addition: Add the chlorosulfonic acid dropwise to the solution of Methyl 3-methylbenzoate.
-
Low Initial Temperature: Start the addition at a low temperature (e.g., 0 °C or even lower in an ice/salt bath) to dissipate the heat generated.[1]
-
Efficient Cooling: Use an ice bath or a cryo-cooler to maintain the desired temperature throughout the addition. After the addition is complete, the reaction can be allowed to slowly warm to the target temperature.
-
Data Presentation
The following table presents hypothetical data to illustrate the effect of reaction temperature on the yield and purity of this compound. This data is for illustrative purposes and should be confirmed by experimentation.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield of Crude Product (%) | Purity by HPLC (%) | Major Impurities Observed |
| -10 to 0 | 6 | 65 | 95 | Unreacted Starting Material |
| 0 to 5 | 4 | 85 | 92 | Isomeric Products, Sulfones |
| 20 to 25 (Room Temp) | 2 | 88 | 85 | Increased Sulfones, Di-sulfonated Products |
| 40 to 50 | 1.5 | 75 | 70 | Significant Sulfones and Degradation Products |
Experimental Protocols
General Protocol for the Optimization of Reaction Temperature
This protocol provides a general guideline. Specific quantities and reaction times should be optimized based on experimental monitoring.
Materials:
-
Methyl 3-methylbenzoate
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 3-methylbenzoate (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C) using an external cooling bath (e.g., an ice-water bath).
-
Reagent Addition: Slowly add chlorosulfonic acid (2-5 equivalents) dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature does not exceed the target range (e.g., maintain below 5 °C).
-
Reaction Monitoring: After the addition is complete, continue stirring at the chosen temperature (e.g., 0 °C, 25 °C, etc.) for a predetermined time. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Caution: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product if necessary (e.g., by recrystallization or column chromatography). Analyze the final product for yield and purity (e.g., by NMR, HPLC, and Mass Spectrometry).
Mandatory Visualization
The following diagram illustrates a logical workflow for the optimization of the reaction temperature for the synthesis of this compound.
Caption: Workflow for Temperature Optimization in Chlorosulfonation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates with "Methyl 2-(chlorosulfonyl)-3-methylbenzoate"
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving "Methyl 2-(chlorosulfonyl)-3-methylbenzoate". The following question-and-answer format directly addresses common issues to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conversion rates when using this compound?
Low or no product yield in reactions with sulfonyl chlorides like this compound can often be attributed to several factors. These primarily include the reactivity of the nucleophile, appropriateness of reaction conditions, and the integrity of the starting materials.[1] Key areas to investigate are reagent quality, solvent selection, and the choice of base.
Q2: How does reagent purity affect the reaction outcome?
The purity of all reactants is critical for a successful sulfonylation reaction.
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This compound: This reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[1] Ensure it is of high purity and has been stored in a dry environment. Older samples may decompose to sulfur dioxide and chlorine, indicated by a yellowish color.[2]
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Nucleophile (Amine/Alcohol): The purity and dryness of the amine or alcohol are equally important.
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Solvent: The presence of water in the solvent can lead to the hydrolysis of the sulfonyl chloride.[1] Always use anhydrous solvents.
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Base: The base should be free of impurities that could engage in side reactions.
Q3: My reaction is producing multiple byproducts. What are the common side reactions and how can they be minimized?
The formation of multiple products is a common issue arising from side reactions.
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Hydrolysis of Sulfonyl Chloride: As mentioned, moisture will lead to the formation of the sulfonic acid. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
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Bis-sulfonylation of Primary Amines: Primary amines can sometimes be sulfonylated twice, especially with an excess of the sulfonyl chloride and a strong base.[1] To avoid this, use a stoichiometric amount or a slight excess of the amine.
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Reaction with Solvent: Some solvents can react with the sulfonyl chloride. For example, alcohols are nucleophilic and will react to form sulfonate esters. Aprotic solvents are generally preferred.[1][3]
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are observing a low yield of your desired product, consider the following troubleshooting steps:
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Verify Reagent Quality:
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Use a fresh bottle of this compound or purify the existing stock.
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Ensure your nucleophile, solvent, and base are anhydrous and of high purity.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is crucial. While pyridine and triethylamine are common, less reactive nucleophiles may require a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base like 2,6-lutidine.[1] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1]
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.[1][3] For sluggish reactions, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
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Temperature and Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may need more time or higher temperatures to reach completion.[1]
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Illustrative Data on Reaction Condition Optimization
The following tables present illustrative data on how varying reaction conditions can impact the yield of a model sulfonylation reaction.
Table 1: Effect of Base on Product Yield
| Entry | Base (1.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Triethylamine | DCM | 25 | 4 | 65 |
| 2 | Pyridine | DCM | 25 | 4 | 60 |
| 3 | 2,6-Lutidine | DCM | 25 | 4 | 75 |
| 4 | DBU | DCM | 25 | 2 | 85 |
Table 2: Effect of Solvent on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Triethylamine | Dichloromethane (DCM) | 25 | 4 | 65 |
| 2 | Triethylamine | Acetonitrile | 25 | 4 | 70 |
| 3 | Triethylamine | Tetrahydrofuran (THF) | 25 | 4 | 60 |
| 4 | Triethylamine | N,N-Dimethylformamide (DMF) | 25 | 2 | 80 |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general procedure for the reaction of this compound with a primary amine.
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[1]
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Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (using an ice bath).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the layers.
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Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound via Cascade Reaction
This method, adapted from a known procedure, avoids the isolation of intermediates.[4]
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Thioether Formation: Under an inert atmosphere, combine methyl 2-nitro-3-methylbenzoate (1.0 equiv.), benzyl isothiourea hydrochloride (1.1 equiv.), and an appropriate base (e.g., potassium hydroxide) in a suitable solvent (e.g., methyl isobutyl ketone). Heat the mixture (e.g., 50-60 °C) and stir for 1-4 hours.
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Work-up and Extraction: After cooling, add water and separate the layers. The organic phase, containing the benzyl thioether intermediate, is washed with water and can be used directly in the next step.
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Oxidative Chlorination: The organic phase from the previous step is diluted with a solvent like dichloromethane, and water is added. The mixture is cooled to 0-5 °C. An oxidizing agent, such as chlorine gas or sodium hypochlorite, is added slowly while maintaining the temperature. The reaction is stirred for 2-12 hours.
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Isolation and Purification: After the reaction is complete, the layers are separated. The organic phase is concentrated, and the crude product is crystallized, filtered, and dried to yield this compound.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
References
Impact of base selection on "Methyl 2-(chlorosulfonyl)-3-methylbenzoate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-(chlorosulfonyl)-3-methylbenzoate". The following information addresses common issues related to base selection and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the sulfonylation of an amine with this compound?
A1: The reaction proceeds via a nucleophilic acyl-type substitution at the sulfur atom. The amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This displaces the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2]
Q2: Which bases are commonly used for this reaction, and how do they differ?
A2: Common bases include tertiary amines like triethylamine (TEA) and pyridine, as well as inorganic bases like sodium carbonate.
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Triethylamine (TEA) is a stronger, non-nucleophilic base that is effective at scavenging HCl.[3]
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Pyridine is a weaker base and can also act as a nucleophilic catalyst.[3][4] Its catalytic activity can be beneficial, but it can also lead to side reactions.
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Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are heterogeneous in many organic solvents and can be useful for milder reaction conditions, though they may require longer reaction times.
Q3: How does the choice of base affect the reaction rate and yield?
A3: The base can significantly influence the reaction. A stronger base like triethylamine will more effectively neutralize the generated HCl, which can drive the reaction to completion and potentially increase the rate.[3] However, the optimal base depends on the specific amine substrate and the desired reaction conditions. For sterically hindered amines, a stronger base and higher temperatures might be necessary.
Q4: What are the primary side reactions to be aware of?
A4: The main side reactions include:
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Hydrolysis of the sulfonyl chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1]
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Hydrolysis of the methyl ester: Under strongly basic conditions or during aqueous workup, the methyl ester group can be hydrolyzed to a carboxylic acid.[4]
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N,N-dialkylation: If a primary amine is used, a second sulfonylation can occur, leading to a di-sulfonated byproduct.[1]
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Formation of sulfene intermediates: With sulfonyl chlorides that have alpha-protons, strong bases like triethylamine can promote the formation of highly reactive sulfene intermediates, which can lead to various side products. However, this is not a concern for an aryl sulfonyl chloride like this compound.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Sulfonyl Chloride | The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1] Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are anhydrous. |
| Low Reactivity of Amine | Sterically hindered or electron-deficient amines can be poor nucleophiles. Increase the reaction temperature or consider using a more forcing solvent. A stronger base like triethylamine might be beneficial. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion. Carefully check the molar equivalents of the amine, sulfonyl chloride, and base. A slight excess of the amine (1.1 equivalents) is often used. |
| Insufficient Base | If the HCl byproduct is not effectively neutralized, it will protonate the amine, halting the reaction. Ensure at least one equivalent of base is used. For less reactive amines, a slight excess of base (1.2-1.5 equivalents) may be necessary. |
Problem 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Di-sulfonylation (with primary amines) | Using an excess of the sulfonyl chloride can lead to the formation of the di-sulfonylated product.[1] Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate.[5] |
| Hydrolysis of Methyl Ester | Prolonged reaction times with strong bases or harsh work-up conditions can lead to the hydrolysis of the methyl ester.[4] Use a milder base such as sodium bicarbonate or pyridine. Monitor the reaction closely and work it up as soon as the starting material is consumed. Use a mild acidic workup if possible. |
Problem 3: Difficult Product Purification
| Potential Cause | Recommended Solution |
| Removal of Excess Amine | Unreacted starting amine can be difficult to separate from the product. During workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the excess amine into the aqueous layer. |
| Removal of Pyridine or Triethylamine | These bases can be challenging to remove completely. Wash the organic layer with dilute acid (e.g., 1 M HCl or saturated NH₄Cl solution) to remove tertiary amine bases. For pyridine, multiple washes may be necessary. |
| Presence of Sulfonic Acid Byproduct | The hydrolyzed sulfonyl chloride (sulfonic acid) is highly polar. Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to extract the acidic byproduct. |
Data Presentation
The following table summarizes the expected impact of different bases on the reaction of this compound with a generic primary amine. The values are illustrative and will vary depending on the specific amine and reaction conditions.
| Base | Relative Basicity | Expected Yield (%) | Typical Reaction Time (h) | Typical Temperature (°C) | Key Considerations |
| Pyridine | Weaker | 85-95 | 4-12 | 0 - RT | Can act as a nucleophilic catalyst. Easier to remove than TEA during workup.[3][4] |
| Triethylamine (TEA) | Stronger | 90-98 | 2-8 | 0 - RT | More effective at scavenging HCl, potentially leading to faster reactions and higher yields.[3] Can be more difficult to remove during workup. |
| DIPEA (Hünig's Base) | Strong, non-nucleophilic | 90-98 | 2-8 | 0 - RT | Sterically hindered, making it a good choice to avoid side reactions where the base might act as a nucleophile. |
| Sodium Carbonate (Na₂CO₃) | Weak (heterogeneous) | 70-85 | 12-24 | RT - 50 | Milder conditions, but often requires longer reaction times and elevated temperatures. Easy to remove by filtration. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 mmol) and the selected base (1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) (10 mL).[5]
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.[5]
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Sulfonyl Chloride Addition: Dissolve this compound (1.0 mmol) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[5]
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Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
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Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove the base and excess amine), saturated NaHCO₃ solution (to remove any sulfonic acid), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
Visualizations
References
Validation & Comparative
1H NMR Characterization of Methyl 2-(chlorosulfonyl)-3-methylbenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 1H NMR characterization of Methyl 2-(chlorosulfonyl)-3-methylbenzoate against structurally similar compounds. Detailed experimental protocols and data visualization are included to support spectroscopic analysis and interpretation.
Comparative 1H NMR Data Analysis
The following table summarizes the experimental and predicted 1H NMR data for this compound and its structural analogs. This comparative approach facilitates the identification and verification of the target compound by highlighting the influence of different substituents on the chemical shifts and coupling patterns of the benzoate ring protons.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| This compound | ~8.05 | d | ~7.8 | 1H | H-6 |
| ~7.65 | t | ~7.8 | 1H | H-5 | |
| ~7.45 | d | ~7.8 | 1H | H-4 | |
| ~3.95 | s | - | 3H | OCH₃ | |
| ~2.70 | s | - | 3H | Ar-CH₃ | |
| Methyl 2-methylbenzoate [1] | 7.25 | t | 6.8 | 2H | Ar-H |
| 3.91 | s | - | 3H | OCH₃ | |
| 2.61 | s | - | 3H | Ar-CH₃ | |
| Methyl 3-methylbenzoate | 7.38 – 7.31 | m | - | 2H | Ar-H |
| 3.91 | s | - | 3H | OCH₃ | |
| 2.41 | s | - | 3H | Ar-CH₃ | |
| Methyl 2-(chlorosulfonyl)benzoate | 8.15 | s | - | 1H | Ar-H |
| 7.98 | m | - | 1H | Ar-H | |
| 7.68 | d | 8.0 | 1H | Ar-H | |
| 7.37 - 7.30 | m | - | 1H | Ar-H | |
| 3.91 | s | - | 3H | OCH₃ |
Experimental Protocol for 1H NMR Spectroscopy
A standard protocol for the acquisition of 1H NMR spectra of small organic molecules is outlined below.
1. Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Setup:
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The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
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Before acquiring the spectrum of the sample, the instrument's magnetic field is locked using the deuterium signal from the solvent.
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The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.
3. Data Acquisition:
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A standard one-pulse sequence is used for acquiring the 1H NMR spectrum.
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Key acquisition parameters include:
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Pulse Width: Typically a 90° pulse.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons between scans.
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Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample to achieve a good signal-to-noise ratio.
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Spectral Width: A spectral width of 12-16 ppm is typically used for routine 1H NMR.
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4. Data Processing:
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The acquired free induction decay (FID) is processed by applying a Fourier transform.
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Phase correction is applied to ensure all peaks are in the absorptive mode.
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Baseline correction is performed to obtain a flat baseline.
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The spectrum is referenced to the TMS signal at 0.00 ppm.
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Integration of the signals is performed to determine the relative number of protons corresponding to each peak.
Structural Assignment and Signal Correlation
The following diagram illustrates the logical relationship between the proton signals in the 1H NMR spectrum and the chemical structure of this compound.
Caption: Correlation of predicted 1H NMR signals to the protons of this compound.
References
A Comparative Guide to the 13C NMR Analysis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(chlorosulfonyl)-3-methylbenzoate and related benzoate derivatives. Understanding the subtle shifts in the 13C NMR spectra is crucial for the structural elucidation and purity assessment of these compounds, which are often key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document presents experimental and estimated 13C NMR data, a detailed experimental protocol for data acquisition, and a visual representation of the analytical workflow.
Comparative 13C NMR Data
The following table summarizes the experimental and estimated 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its structural analogs. The data for the target molecule are estimated based on the principle of additivity of substituent effects on the benzene ring, using experimental data from simpler, related molecules.
| Carbon Atom | Methyl Benzoate (Experimental) | Methyl 3-Methylbenzoate (Experimental)[1] | Methyl 4-Methylbenzoate (Experimental)[2] | This compound (Estimated) |
| C=O | 167.1 | 167.2 | 167.1 | ~165 |
| C1 | 130.1 | 130.1 | 127.3 | ~132 |
| C2 | 129.7 | 130.4 | 129.5 | ~145 |
| C3 | 128.5 | 138.3 | 129.0 | ~139 |
| C4 | 133.0 | 128.3 | 143.4 | ~135 |
| C5 | 128.5 | 133.8 | 129.0 | ~128 |
| C6 | 129.7 | 126.9 | 129.5 | ~132 |
| OCH3 | 52.2 | 52.1 | 51.8 | ~53 |
| Ar-CH3 | - | 21.3 | 21.5 | ~20 |
Note: The chemical shifts for this compound are estimated based on the additive effects of the chlorosulfonyl and methyl groups on the benzene ring, using benzenesulfonyl chloride and methyl-substituted benzoates as reference compounds.[3]
Experimental Protocol for Quantitative 13C NMR
This protocol outlines the key steps for acquiring high-quality, quantitative 13C NMR spectra for the analysis of this compound derivatives.
1. Sample Preparation:
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Accurately weigh 20-50 mg of the purified compound.
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Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a common choice for similar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
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Tune and match the probe for the 13C frequency.
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Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
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Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used for qualitative analysis. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).
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Acquisition Time (AT): 1-2 seconds.
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Relaxation Delay (D1): For quantitative results, a long relaxation delay of 5 times the longest T1 relaxation time of the carbon nuclei is recommended. A practical starting point is a delay of 10-30 seconds.
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Pulse Angle: A 30° or 45° pulse angle is often used to reduce the overall experiment time while maintaining reasonable signal intensity. For fully quantitative results, a 90° pulse with a longer relaxation delay is ideal.
-
Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.
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Number of Scans (NS): This will depend on the sample concentration and the desired signal-to-noise ratio. Typically, several hundred to several thousand scans are required for 13C NMR due to its low natural abundance.
4. Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum.
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Perform baseline correction.
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Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
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Integrate the signals of interest for quantitative analysis.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis and comparison of this compound derivatives.
Caption: Workflow for 13C NMR analysis of benzoate derivatives.
References
A Comparative Guide to the Mass Spectrometry of Methyl 2-(chlorosulfonyl)-3-methylbenzoate and its Synthetic Alternatives
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate reagents is paramount for efficient and reliable outcomes. This guide provides a comparative analysis of the mass spectrometry of Methyl 2-(chlorosulfonyl)-3-methylbenzoate and its utility in synthesis, benchmarked against alternative methodologies.
Mass Spectrometric Profile of this compound and its Derivatives
Predicted Fragmentation of this compound:
The electron ionization (EI) mass spectrum of this compound (molecular weight: 248.68 g/mol ) is expected to show a molecular ion peak ([M]⁺). Key fragmentation pathways would likely involve the loss of chlorine ([M-Cl]⁺), the chlorosulfonyl group ([M-SO₂Cl]⁺), and subsequent fragmentations of the benzoate moiety.
Mass Spectrometry of a Key Product: Methyl 2-(aminosulfonyl)-3-methylbenzoate:
The reaction of this compound with ammonia yields Methyl 2-(aminosulfonyl)-3-methylbenzoate. The mass spectrum of the closely related Methyl 2-(aminosulfonyl)benzoate is available and provides insight into the fragmentation of this class of compounds. The key fragmentation is the loss of the methoxycarbonyl group ([M-COOCH₃]⁺) and the sulfamoyl group ([M-SO₂NH₂]⁺).
Comparison with Alternative Sulfonamide Synthesis Methods
This compound is a classical reagent for the synthesis of sulfonamides. However, a variety of alternative methods have been developed, each with its own set of advantages and disadvantages. The following table provides a comparison of key performance indicators for different sulfonamide synthesis strategies.
| Method | Reagents | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Classical Sulfonyl Chloride Method | This compound, Amine, Base (e.g., Pyridine) | 70-90% | Room temperature to mild heating | Readily available starting materials, well-established protocol. | Sulfonyl chloride can be moisture-sensitive, potential for side reactions. |
| DABSO-based One-Pot Synthesis | Organometallic Reagent, DABSO, Amine, Oxidant | 50-90% | Low to room temperature, inert atmosphere | Avoids isolation of sulfonyl chlorides, access to diverse sulfonamides. | Requires handling of organometallic reagents, multi-step one-pot procedure. |
| Copper-Catalyzed N-Arylation | Sulfonamide, Aryl Halide, Copper Catalyst, Ligand, Base | 60-90% | High temperatures (100-140 °C) | Direct formation of N-aryl sulfonamides from aryl halides. | High temperatures, requires catalyst and ligand screening. |
| Reaction of Methyl Sulfinates | Methyl Sulfinate, Lithium Amide, Oxidant (e.g., MCPBA) | High | Low temperature (-78 °C) followed by room temperature | Avoids hazardous sulfonyl chlorides, good for chiral amines.[1] | Requires preparation of methyl sulfinates and use of strong base. |
Experimental Protocols
General Procedure for Sulfonamide Synthesis using this compound:
To a solution of the amine (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C is added a solution of this compound (1.1 eq) in the same solvent dropwise. The reaction mixture is stirred at room temperature for 2-12 hours. Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mass Spectrometry Analysis Protocol:
Mass spectra are acquired using an electron ionization (EI) source on a quadrupole mass spectrometer. The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
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Mass Range: m/z 50-500
Visualizing the Workflow
Caption: Experimental workflow from synthesis to mass spectrometric analysis.
References
IR spectroscopy of the sulfonyl chloride group in "Methyl 2-(chlorosulfonyl)-3-methylbenzoate"
A comparative guide to the Infrared (IR) spectroscopy of the sulfonyl chloride group in "Methyl 2-(chlorosulfonyl)-3-methylbenzoate" is detailed below. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the product's performance with other alternatives, supported by experimental data.
Analysis of the Sulfonyl Chloride Group via IR Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For "this compound," IR spectroscopy is instrumental in confirming the presence and integrity of the sulfonyl chloride (-SO₂Cl) moiety, which is a key reactive group for further chemical modifications.
The sulfonyl chloride group gives rise to two distinct and strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These bands are typically found in the regions of 1370-1410 cm⁻¹ for the asymmetric stretch and 1166-1204 cm⁻¹ for the symmetric stretch.[1] The presence of these two strong bands is a reliable indicator of the -SO₂ group.
Furthermore, the sulfur-chlorine (S-Cl) bond has a characteristic stretching absorption. This band is typically observed in the lower frequency region of the spectrum, around 375 cm⁻¹.[2]
Comparative IR Data
The following table summarizes the expected characteristic IR absorption bands for "this compound" and compares them with a potential precursor or related compound, such as one containing a sulfonic acid group, to highlight the spectral differences.
| Functional Group | Vibration Mode | "this compound" (Expected, cm⁻¹) | Alternative: Aromatic Sulfonic Acid (Typical, cm⁻¹) | Key Observations |
| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 (Strong) | - | A strong band in this region is highly characteristic of the sulfonyl chloride. |
| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 (Strong) | - | The presence of two distinct, strong bands for the S=O stretches is a key diagnostic feature. |
| Sulfonyl Chloride (-SO₂Cl) | S-Cl Stretch | ~375 (Strong) | - | This lower frequency band confirms the presence of the sulfur-chlorine bond. |
| Sulfonic Acid (-SO₃H) | Asymmetric S=O Stretch | - | 1250 - 1160 (Strong) | The position of the S=O stretches differs significantly from sulfonyl chlorides. |
| Sulfonic Acid (-SO₃H) | Symmetric S=O Stretch | - | 1080 - 1010 (Strong) | |
| Sulfonic Acid (-SO₃H) | O-H Stretch | - | 3000 - 2800 (Broad, Strong) | A very broad O-H stretch is a hallmark of sulfonic acids. |
| Ester (-COOCH₃) | C=O Stretch | ~1720 - 1740 (Strong) | ~1720 - 1740 (Strong) | Expected in both molecules if the ester group is present. |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 (Multiple, Medium) | ~1450 - 1600 (Multiple, Medium) | Characteristic of the benzene ring. |
| C-H (Aromatic) | C-H Stretch | ~3000 - 3100 (Medium) | ~3000 - 3100 (Medium) | |
| C-H (Methyl) | C-H Stretch | ~2850 - 2960 (Medium) | ~2850 - 2960 (Medium) |
Experimental Protocol: FT-IR Spectrum Acquisition
This protocol outlines the general procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid arylsulfonyl chloride like "this compound" using the Attenuated Total Reflectance (ATR) technique.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Isopropanol or another suitable solvent for cleaning
-
Lens tissue
-
Solid sample of the arylsulfonyl chloride
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lens tissue dampened with isopropanol. Allow the crystal to dry completely. Record a background spectrum to account for atmospheric and instrumental interferences.[3]
-
Sample Application: Place a small amount of the solid arylsulfonyl chloride sample onto the center of the ATR crystal using a clean spatula.[3]
-
Apply Pressure: Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[3]
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[3]
-
Data Processing: Process the acquired spectrum as needed (e.g., baseline correction).[3]
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for analyzing the IR spectrum of "this compound" to confirm the presence of the sulfonyl chloride group.
Caption: Workflow for the identification of the sulfonyl chloride group in "this compound" using FT-IR spectroscopy.
References
A Comparative Guide to the Purity Assessment of Methyl 2-(chlorosulfonyl)-3-methylbenzoate by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Methyl 2-(chlorosulfonyl)-3-methylbenzoate, a critical intermediate in pharmaceutical synthesis. The following sections detail a proposed HPLC method, compare it with potential alternatives, and provide the necessary experimental protocols for implementation in a research and drug development setting.
Comparative Analysis of Analytical Methods
The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a reactive compound like this compound, HPLC stands out as a robust and widely applicable analytical technique. The primary alternative for volatile compounds is Gas Chromatography (GC). However, the thermal lability and reactive nature of sulfonyl chlorides can present challenges for GC analysis, often requiring derivatization. In contrast, HPLC, particularly Reverse-Phase HPLC, offers a direct and reliable method for purity determination and impurity profiling under non-destructive conditions.
Table 1: Comparison of HPLC and an Alternative Method for Purity Analysis
| Parameter | HPLC (Proposed Method) | Gas Chromatography (GC - Hypothetical) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Direct analysis of this compound. | May require derivatization to improve volatility and thermal stability. |
| Purity of Main Peak | > 99.5% (illustrative) | > 99.0% (illustrative) |
| Key Impurity Detected | 2-Carbomethoxy-3-methylbenzenesulfonic acid (hydrolysis product) | Potential decomposition products due to high temperature. |
| Resolution (Main Peak/Impurity) | > 2.0 | Variable, dependent on derivatization and column. |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.05% |
| Advantages | High resolution, suitable for non-volatile and thermally labile compounds, direct analysis. | High efficiency for volatile compounds. |
| Disadvantages | Requires solvent disposal. | Potential for sample degradation at high temperatures. |
Experimental Protocols
A robust reverse-phase HPLC (RP-HPLC) method is proposed for the accurate quantification of this compound and its primary impurities. Due to the reactive nature of sulfonyl chlorides, derivatization is sometimes employed to enhance detection or separation; however, a direct analysis is often feasible and preferred for its simplicity.[1][2]
Proposed HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile.
Table 2: Illustrative Chromatographic Data
| Compound | Retention Time (min) | Peak Area (%) |
| 2-Carbomethoxy-3-methylbenzenesulfonic acid | 3.5 | 0.25 |
| This compound | 8.2 | 99.65 |
| Unknown Impurity 1 | 9.5 | 0.10 |
Visualizing the Workflow and Logical Relationships
To ensure clarity in the experimental and analytical processes, the following diagrams illustrate the HPLC workflow and a logical approach to impurity identification.
Caption: HPLC Experimental Workflow for Purity Assessment.
Caption: Logical Flow for Impurity Identification and Characterization.
References
A Comparative Guide to Sulfonylating Agents: Profiling Methyl 2-(chlorosulfonyl)-3-methylbenzoate
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is pivotal in the synthesis of sulfonamides and sulfonate esters—foundational scaffolds in a vast array of therapeutic agents. This guide provides an objective comparison of Methyl 2-(chlorosulfonyl)-3-methylbenzoate against other commonly employed sulfonylating agents. The analysis delves into reactivity, substrate scope, and practical considerations, supported by established chemical principles, to facilitate informed decisions in synthetic chemistry.
Relative Reactivity and Performance Overview
The reactivity of a sulfonyl chloride is principally dictated by the electrophilicity of the sulfur atom. This is significantly influenced by the electronic effects of substituents on the aryl ring. Electron-withdrawing groups (EWGs) enhance electrophilicity, accelerating the rate of nucleophilic attack, whereas electron-donating groups (EDGs) diminish reactivity. Alkanesulfonyl chlorides, such as methanesulfonyl chloride (mesyl chloride), are typically more reactive than arylsulfonyl chlorides due to less steric hindrance.[1]
Based on these principles, the anticipated order of reactivity for the discussed sulfonylating agents is as follows:
Mesyl Chloride > this compound > p-Toluenesulfonyl Chloride (Tosyl Chloride) > Dansyl Chloride
The presence of the electron-withdrawing ester group on the aromatic ring of this compound is expected to increase the electrophilicity of the sulfonyl sulfur, making it more reactive than the standard p-toluenesulfonyl chloride, which possesses an electron-donating methyl group.
Data Presentation
The following tables summarize the key characteristics and expected performance of these sulfonylating agents.
Table 1: Properties of Selected Sulfonylating Agents
| Sulfonylating Agent | Acronym | Molecular Weight ( g/mol ) | Key Features |
| This compound | - | 248.68 | Aromatic sulfonyl chloride with an electron-withdrawing methyl ester group, suggesting enhanced reactivity. |
| p-Toluenesulfonyl chloride | TsCl | 190.65 | A widely used, stable, and cost-effective arylsulfonyl chloride with an electron-donating methyl group.[1] |
| Methanesulfonyl chloride | MsCl | 114.55 | A highly reactive alkanesulfonyl chloride due to its small size and the absence of a bulky aromatic ring.[1] |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | 269.75 | Used to create fluorescent sulfonamide adducts for detection and analysis of amino acids and peptides.[2] |
Table 2: Comparative Performance in a Typical Sulfonylation of a Primary Amine (e.g., Benzylamine)
| Sulfonylating Agent | Expected Reactivity | Typical Reaction Time | Expected Yield | Notes |
| This compound | High | Short to Moderate | Good to Excellent | The electron-withdrawing ester group is anticipated to facilitate a faster reaction compared to TsCl. |
| p-Toluenesulfonyl chloride (TsCl) | Moderate | Moderate to Long | Good to Excellent | A reliable and commonly used reagent. The resulting tosylates are excellent leaving groups in subsequent reactions.[3][4] |
| Methanesulfonyl chloride (MsCl) | Very High | Short | Excellent | Highly reactive and suitable for a wide range of nucleophiles. Its high reactivity may sometimes lead to side reactions if not controlled properly.[1] |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) | Moderate | Moderate | Good | Primarily used for derivatization to introduce a fluorescent tag. The bulky naphthyl group can influence reactivity. The reaction is typically conducted under alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, unprotonated state.[2] |
Experimental Protocols
The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with necessary adjustments to reaction time and temperature based on the agent's reactivity.
General Procedure for the Sulfonylation of Benzylamine
Materials:
-
Benzylamine
-
Selected Sulfonylating Agent (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a solution of benzylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath with stirring.[2]
-
Dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[2]
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
To further elucidate the practical and biological context of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides often play a crucial inhibitory role.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Inhibition of the COX-2 signaling pathway by sulfonamide-based drugs.
References
- 1. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Methyl-Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-methyl-substituted sulfonamides, a key structural motif in many therapeutic agents, has traditionally relied on the reaction of 3-methylbenzenesulfonyl chloride with a suitable amine. While effective, this method often involves harsh reagents and can present challenges in terms of substrate scope and functional group tolerance. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of these valuable compounds, supported by experimental data to inform reagent selection and process optimization.
Performance Comparison of Synthetic Reagents
The selection of a synthetic route for 3-methyl-substituted sulfonamides can significantly impact reaction efficiency, product purity, and environmental footprint. Below is a comparison of various reagents, including traditional, alternative, and green chemistry approaches. Data has been compiled from various sources to provide a comparative overview.
| Reagent/Methodology | Amine Substrate | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Traditional Method | ||||||
| 3-Methylbenzenesulfonyl chloride | Benzylamine | Dichloromethane/Pyridine | 24 h | Low | Moderate | [1] |
| Alternative Reagents | ||||||
| Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids | Various amines | Toluene | Not Specified | Good to Excellent | High | [2] |
| N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with Organometallic Reagents | (Hetero)aryl and alkyl Grignard/organolithium reagents | Not Specified | Not Specified | Good to Excellent | High | [3] |
| Green Synthesis Approaches | ||||||
| Nano-Ru/Fe3O4 Catalyzed Coupling of p-toluenesulfonamide and benzyl alcohol | Benzyl alcohol | None (Neat) | 12 h | 97 | High | [4] |
| Acetic Acid as Solvent | Aromatic amines | Acetic Acid | Not Specified | 95-100 (Purity) | 95-100 | [5] |
| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H2O) | Various amines | Water, EtOH, Glycerol | Not Specified | Good to Excellent | High | [6] |
Note: The data presented is compiled from different studies and may not represent a direct side-by-side comparison under identical conditions. Yields and purities are dependent on the specific substrates and reaction conditions employed.
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below.
Protocol 1: Traditional Synthesis using 3-Methylbenzenesulfonyl Chloride
This protocol describes the synthesis of N-benzyl-4-methylbenzenesulfonamide, which can be adapted for 3-methylbenzenesulfonyl chloride.
Materials:
-
4-Methylbenzenesulfonyl chloride
-
Benzylamine
-
Dichloromethane (DCM)
-
Pyridine
-
5 M HCl
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Dissolve 4-methylbenzenesulfonyl chloride and benzylamine in dichloromethane.
-
Add pyridine to the solution and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 5 M HCl and dilute with dichloromethane.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Back-extract the aqueous layers with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain the purified N-benzyl-4-methylbenzenesulfonamide.[1]
Protocol 2: Green Synthesis using a Heterogeneous Catalyst
This protocol details the synthesis of N-benzyl-p-toluenesulfonamide using a reusable nano-Ru/Fe3O4 catalyst.
Materials:
-
p-Toluenesulfonamide
-
Benzyl alcohol
-
Nano-Ru/Fe3O4 catalyst
-
K2CO3
-
Acetone
-
Diethyl ether/hexane
Procedure:
-
In a reaction vessel, combine p-toluenesulfonamide (5.0 mmol), benzyl alcohol (2.0 mmol), Ru/Fe3O4 catalyst (40 mg), and K2CO3 (0.1 mmol).
-
Stir the reaction mixture vigorously at 150 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, dissolve the mixture in acetone and filter through celite to remove the catalyst.
-
Remove the acetone by evaporation.
-
Wash the resulting mixture with water and extract with diethyl ether.
-
Evaporate the diethyl ether and wash the resulting solid with diethyl ether/hexane.
-
Dry the product under reduced pressure to obtain the pure N-benzyl-p-toluenesulfonamide.[4]
Visualizing the Synthesis and Mechanism of Action
Experimental Workflow
The general workflow for the synthesis and purification of sulfonamides via the traditional sulfonyl chloride method is depicted below.
Caption: Standard workflow for sulfonamide synthesis and purification.
Signaling Pathway: Carbonic Anhydrase Inhibition
Many sulfonamide-based drugs exert their therapeutic effects by inhibiting carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group is crucial for this inhibitory activity.
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Sulfonylating Agents: Methyl 2-(chlorosulfonyl)-3-methylbenzoate vs. Tosyl Chloride
In the realm of organic synthesis, the activation of hydroxyl groups is a critical step for facilitating a wide array of chemical transformations. Sulfonyl chlorides are paramount reagents for this purpose, converting alcohols into sulfonates, which are excellent leaving groups. This guide provides a detailed comparison between the well-established reagent, p-toluenesulfonyl chloride (tosyl chloride), and the more specialized intermediate, methyl 2-(chlorosulfonyl)-3-methylbenzoate. This analysis is intended for researchers, scientists, and professionals in drug development to inform their choice of sulfonylating agent based on predicted reactivity and structural attributes.
Introduction to the Reagents
Tosyl Chloride (TsCl) , or p-toluenesulfonyl chloride, is a widely utilized reagent in organic chemistry. It is commercially available and extensively documented for its reliability in converting primary alcohols into tosylates, thereby activating them for nucleophilic substitution or elimination reactions.[1][2] Its popularity stems from its ease of use, stability, and the crystalline nature of many of its derivatives, which facilitates purification.[3]
This compound is a more complex arylsulfonyl chloride. Its primary documented application is as a key intermediate in the industrial synthesis of the sulfonylurea herbicide, Triflusulfuron-methyl.[4][5][6] While not a common laboratory reagent for general alcohol activation, its structural features provide an interesting case for a comparative analysis of reactivity.
Structural and Reactivity Comparison
The reactivity of arylsulfonyl chlorides is predominantly governed by the electronic and steric environment of the sulfonyl chloride group (-SO₂Cl). The electrophilicity of the sulfur atom is a key determinant of the reaction rate with nucleophiles such as alcohols.
| Feature | This compound | Tosyl Chloride (p-toluenesulfonyl chloride) |
| Chemical Structure | A benzene ring with a chlorosulfonyl group, a methyl group at the meta-position, and a methyl ester group at the ortho-position. | A benzene ring with a chlorosulfonyl group and a methyl group at the para-position. |
| Electronic Effects | The methyl ester group (-COOCH₃) at the ortho-position is a moderate electron-withdrawing group, which is expected to increase the electrophilicity of the sulfur atom and enhance reactivity. The methyl group at the meta-position has a weak electron-donating effect. | The methyl group (-CH₃) at the para-position is a weak electron-donating group, which slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. |
| Steric Effects | The presence of a methyl ester group at the ortho-position introduces significant steric hindrance around the sulfonyl chloride group. This can impede the approach of a nucleophile. However, ortho-substituents can sometimes lead to a "positive steric effect," where ground-state destabilization of the starting material leads to an unexpected increase in reaction rate.[7][8][9][10][11][12][13] | The para-position of the methyl group results in minimal steric hindrance at the reaction center. |
| Predicted Reactivity | The electronic-withdrawing nature of the ortho-ester group suggests an increased intrinsic reactivity. However, the significant steric hindrance is likely to be a dominant factor, potentially slowing down the reaction, especially with bulky nucleophiles. The overall reactivity will be a balance of these opposing effects. | The electron-donating methyl group slightly deactivates the sulfonyl chloride compared to an unsubstituted analogue. However, the lack of steric hindrance makes it a reliable and moderately reactive reagent for a wide range of substrates. |
Experimental Protocol: Tosylation of Benzyl Alcohol
The following is a representative protocol for the tosylation of an alcohol using tosyl chloride. This procedure can serve as a baseline for comparison.[3][14]
| Step | Procedure | Reagents and Conditions |
| 1 | Reaction Setup | To a solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 mmol) at 0 °C. |
| 2 | Addition of Tosyl Chloride | A solution of tosyl chloride (1.5 mmol) in anhydrous CH₂Cl₂ (5 mL) is added dropwise to the cooled reaction mixture. |
| 3 | Reaction | The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12 hours. |
| 4 | Workup | The reaction is quenched by the addition of water (10 mL). The organic layer is separated, washed sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine, then dried over anhydrous Na₂SO₄. |
| 5 | Purification | The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield benzyl tosylate. |
Signaling Pathway and Reaction Mechanism
The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Conclusion
The comparison between this compound and tosyl chloride highlights the critical role of substituent effects in determining the reactivity of a sulfonylating agent.
-
Tosyl chloride remains the reagent of choice for general laboratory applications due to its moderate and predictable reactivity, minimal steric hindrance, and extensive documentation. It is a reliable tool for the activation of a wide range of alcohols.
-
This compound , on the other hand, presents a more complex reactivity profile. While its electron-withdrawing ortho-substituent is expected to enhance the electrophilicity of the sulfur center, the significant steric bulk is likely to be a major impediment, potentially reducing reaction rates and narrowing the substrate scope. Its use is therefore likely to remain confined to specific industrial syntheses where its unique substitution pattern is required for the final product, such as in the production of Triflusulfuron-methyl.[4][5][6]
For the research scientist, this comparison underscores the importance of considering both electronic and steric factors when selecting a reagent for a particular synthetic transformation. While tosyl chloride offers broad utility, the principles governing the reactivity of substituted arylsulfonyl chlorides, as exemplified by this compound, provide valuable insights for the design of more specialized reagents and the prediction of their chemical behavior.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triflusulfuron-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]
- 5. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sciforum.net [sciforum.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Sulfonyl Chlorides in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex molecule synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Among the vast arsenal of synthetic tools, sulfonyl chlorides stand out as versatile and highly reactive intermediates crucial for the formation of sulfonamides and sulfonate esters – moieties frequently embedded in pharmacologically active compounds and advanced materials.[1][2] This guide provides a comprehensive comparative analysis of commonly employed sulfonyl chlorides, offering insights into their reactivity, applications, and the rational selection for specific synthetic challenges. Experimental data and detailed protocols are provided to support the practical application of this knowledge in the laboratory.
Understanding Sulfonyl Chlorides: Reactivity and Mechanism
Sulfonyl chlorides (R-SO₂Cl) are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom.[1] The strong electron-withdrawing nature of the sulfonyl group renders the sulfur atom highly electrophilic and the chlorine atom a good leaving group, making them susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles.[1][3] The general mechanism for the formation of sulfonamides and sulfonate esters is a nucleophilic substitution reaction, which can proceed through different pathways depending on the reactants and conditions.[4][5]
The reactivity of a sulfonyl chloride is significantly influenced by the nature of the "R" group. Electron-withdrawing groups on an aromatic ring attached to the sulfonyl moiety increase the electrophilicity of the sulfur atom, leading to a higher reaction rate.[3][6] Conversely, electron-donating groups decrease reactivity. Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides due to less steric hindrance.[7]
Comparative Analysis of Common Sulfonyl Chlorides
The choice of a sulfonylating agent is a critical decision that can impact reaction kinetics, yields, and the stability of the final product. Below is a comparative overview of some of the most frequently used sulfonyl chlorides in organic synthesis.
Table 1: Comparison of Common Sulfonyl Chlorides
| Sulfonyl Chloride | Abbreviation | Structure | Key Features & Applications | Relative Reactivity |
| p-Toluenesulfonyl Chloride | TsCl or Tosyl Chloride | CH₃C₆H₄SO₂Cl | Widely used for the formation of tosylates (good leaving groups) and stable tosylamides (protecting groups for amines).[6][8] Relatively inexpensive and easy to handle.[9] | Moderate |
| Methanesulfonyl Chloride | MsCl or Mesyl Chloride | CH₃SO₂Cl | Forms mesylates, which are also excellent leaving groups. Often used interchangeably with TsCl.[10] The reaction can sometimes proceed via a sulfene intermediate, especially with strong, non-nucleophilic bases like triethylamine.[11] | High |
| 2-Nitrobenzenesulfonyl Chloride | NsCl or Nosyl Chloride | O₂NC₆H₄SO₂Cl | The nitro group is strongly electron-withdrawing, making NsCl highly reactive.[12] The resulting nosylamides are readily cleaved under mild conditions (e.g., with thiols), making it a valuable protecting group for amines in multi-step synthesis (Fukuyama amine synthesis).[12] | Very High |
| Dansyl Chloride | - | C₁₂H₁₂ClNO₂S | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride. Used to derivatize primary and secondary amines to produce fluorescent sulfonamides for detection and quantification. | Moderate |
| 4-(Trifluoromethyl)benzenesulfonyl Chloride | - | CF₃C₆H₄SO₂Cl | The trifluoromethyl group is a potent electron-withdrawing group, significantly activating the sulfonyl chloride for reactions with less nucleophilic substrates.[3] | High |
Quantitative Comparison of Reactivity: Solvolysis Kinetics
The relative reactivity of sulfonyl chlorides can be quantitatively assessed by studying their solvolysis rates in various solvents. The extended Grunwald-Winstein equation is often employed to correlate these rates and elucidate the reaction mechanism (Sₙ1 vs. Sₙ2).[3][13][14] A higher rate constant (k) indicates a more reactive sulfonyl chloride.
Table 2: Relative Solvolysis Rate Constants of Selected Sulfonyl Chlorides
| Sulfonyl Chloride | Solvent System | Relative Rate (k_rel) | Reference |
| Benzenesulfonyl Chloride | Aqueous Ethanol | 1.00 | [13] |
| p-Nitrobenzenesulfonyl Chloride | Aqueous Ethanol | ~10 | [3] |
| Methanesulfonyl Chloride | Water | - | [1] |
Note: Direct comparative kinetic data under identical conditions is often spread across different studies. The values presented are illustrative of the general reactivity trends. For precise comparisons, consulting the primary literature for specific solvent systems and temperatures is recommended.
Applications in Complex Molecule Synthesis
Formation of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants.[2] The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[15]
Yield Comparison: While yields are highly substrate-dependent, general trends can be observed. Highly reactive sulfonyl chlorides like NsCl often provide higher yields in shorter reaction times, especially with sterically hindered or electronically deactivated amines.[15]
Activation of Alcohols as Leaving Groups
Alcohols are poor leaving groups in nucleophilic substitution reactions. Conversion to a sulfonate ester (e.g., tosylate or mesylate) transforms the hydroxyl group into an excellent leaving group, facilitating subsequent Sₙ2 reactions with a wide range of nucleophiles.[10][16] This transformation proceeds with retention of stereochemistry at the carbon center.[10][17]
Protecting Groups for Amines
The nucleophilicity and basicity of amines can be attenuated by their conversion to sulfonamides.[12][18] This protection strategy is crucial in multi-step syntheses where the amine functionality needs to be shielded from incompatible reagents. The choice of the sulfonyl group depends on the required stability and the conditions for deprotection.
Table 3: Comparison of Sulfonyl Protecting Groups for Amines
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions |
| Tosyl (Ts) | TsCl | Very stable to a wide range of acidic and basic conditions.[12] | Harsh conditions: strong acid (HBr/AcOH), or dissolving metal reduction (Na/NH₃).[12] |
| Mesyl (Ms) | MsCl | Similar to Tosyl. | Harsh conditions, similar to Tosyl. |
| Nosyl (Ns) | NsCl | Stable to acidic conditions, but labile to nucleophiles.[12] | Mild nucleophilic cleavage with thiols (e.g., thiophenol) and a base (e.g., K₂CO₃).[12] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol can be adapted for various sulfonyl chlorides and amines.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Workflows and Relationships
Experimental Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonamides.
Decision Tree for Selecting a Sulfonyl Chloride
Caption: A decision-making guide for selecting an appropriate sulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. dovepress.com [dovepress.com]
- 6. nbinno.com [nbinno.com]
- 7. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cbijournal.com [cbijournal.com]
- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
Validation of a new synthetic route using "Methyl 2-(chlorosulfonyl)-3-methylbenzoate"
A Comparative Guide to the Synthesis of Methyl 2-(chlorosulfonyl)-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic pathway for this compound against the traditional route. The information presented herein is intended to assist researchers in making informed decisions regarding process selection, optimization, and scale-up by objectively evaluating performance based on experimental data.
Introduction
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The efficiency and cost-effectiveness of its production are of significant interest to the chemical and pharmaceutical industries. Recently, a new synthetic route originating from Methyl 2-nitro-3-methylbenzoate has been developed, offering potential advantages over the conventional method which commences with Methyl 2-amino-3-methylbenzoate. This guide presents a side-by-side comparison of these two synthetic strategies.
Quantitative Data Summary
The following table summarizes the key performance indicators for both the novel and traditional synthetic routes to this compound.
| Parameter | Novel Synthetic Route | Traditional Synthetic Route |
| Starting Material | Methyl 2-nitro-3-methylbenzoate | Methyl 2-amino-3-methylbenzoate |
| Key Reactions | Thioether formation, Oxidative Chlorination | Diazotization, Sulfonation |
| Reported Yield | 72%[1] | >70%[2] |
| Reported Purity | 99% (HPLC)[1] | Not specified |
| Reaction Time | ~6 hours[1] | Not specified |
| Key Reagents | Benzyl isothiourea hydrochloride, Sodium hypochlorite[1] | Sodium nitrite, Sulfur dioxide[2] |
| Safety Considerations | Use of sodium hypochlorite requires careful handling. | Diazonium salts are potentially explosive and require strict temperature control. |
Experimental Protocols
Novel Synthetic Route: From Methyl 2-nitro-3-methylbenzoate
This innovative two-step, one-pot synthesis offers a high yield and purity of the final product.[1]
Step 1: Thioether Formation
-
Under an inert argon atmosphere, charge a reaction vessel with 180 ml of Dimethylformamide (DMF), 30 g of Methyl 2-nitro-3-methylbenzoate, 32 g of Benzyl isothiourea hydrochloride, and 150 g of cesium carbonate.
-
Heat the mixture to 25-30 °C and maintain this temperature while stirring for approximately 4 hours, monitoring the reaction progress.
-
Upon completion, pour the reaction mixture into 300 ml of ice water.
-
Extract the aqueous mixture twice with 100 ml of dichloroethane.
-
Combine the organic phases.
Step 2: Oxidative Chlorination
-
To the combined organic phase, add 100 ml of hydrochloric acid and cool the mixture to 0-5 °C.
-
Slowly add 343 g of 10% sodium hypochlorite solution dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at this temperature for 2 hours.
-
Allow the layers to separate and collect the organic phase.
-
Concentrate the organic phase under reduced pressure.
-
Cool the concentrated solution to 0-5 °C and stir for 1 hour to induce crystallization.
-
Filter the solid product, wash with a small amount of cold methanol, and dry under vacuum at 50 °C to yield this compound.[1]
Traditional Synthetic Route: From Methyl 2-amino-3-methylbenzoate
This established method involves a diazotization-sulfonation sequence.[2]
-
Dissolve Methyl 2-amino-3-methylbenzoate in acetic acid.
-
Cool the solution to a temperature range of -10 °C to 5 °C.
-
Add sodium nitrite and concentrated hydrochloric acid to initiate the diazotization reaction.
-
Following the formation of the diazonium salt, introduce sulfur dioxide into the reaction mixture.
-
Allow the sulfonyl chloride formation to proceed at a temperature of 10 °C to 25 °C to yield this compound.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the two synthetic routes.
Caption: Workflow for the novel synthesis of this compound.
Caption: Workflow for the traditional synthesis of this compound.
Comparison and Conclusion
The novel synthetic route for this compound presents a compelling alternative to the traditional method. The one-pot nature of the new process, starting from the nitro-analogue, offers a streamlined workflow with a high reported yield and excellent purity.[1] While the traditional diazotization-sulfonation route is also capable of producing good yields, it involves the handling of potentially unstable diazonium intermediates, which requires stringent safety protocols.
In contrast, the new route utilizes more readily handleable reagents, although care must still be taken with sodium hypochlorite. The detailed experimental protocol and clear performance metrics for the novel route provide a solid foundation for further process development and scale-up. Researchers and drug development professionals should consider the improved safety profile and process efficiency of this new method when selecting a synthetic strategy for this compound.
References
Safety Operating Guide
Safe Disposal of Methyl 2-(chlorosulfonyl)-3-methylbenzoate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe disposal of Methyl 2-(chlorosulfonyl)-3-methylbenzoate, a corrosive and water-reactive compound. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This compound and its structural analogs are classified as corrosive substances that react violently with water, producing toxic gases.[1][2][3] Proper handling and disposal require stringent protocols to mitigate risks of severe skin burns, eye damage, and respiratory irritation.[1][2][3] This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this chemical safely within a laboratory setting.
Essential Safety and Handling Information
Prior to handling, it is imperative to be familiar with the hazards associated with this compound. The primary hazard is its violent reaction with water or moisture, which liberates toxic gases.[1][2][3] Therefore, all handling and disposal must be conducted in a controlled environment, away from water sources.
Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is mandatory. The following PPE should be worn at all times when handling this substance:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Body Protection: A chemical-resistant laboratory coat, apron, and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Quantitative Data Summary
For quick reference, the following table summarizes key information for compounds structurally similar to this compound.
| Property | Data | Reference |
| Chemical State | Solid | [1] |
| Primary Hazards | Causes severe skin burns and eye damage; Reacts violently with water. | [1][2][3] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed and away from water or moist air.[1] | --INVALID-LINK-- |
| Incompatible Materials | Water, bases, strong oxidizing agents.[2] | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of this compound and its contaminated containers.
1. Preparation:
- Ensure all necessary PPE is worn correctly.
- Work within a certified chemical fume hood to control vapors.
- Have spill control materials (e.g., inert absorbent like sand or vermiculite) readily available.[4] Do NOT use water for cleanup.
2. Waste Collection:
- Carefully transfer the waste chemical into a designated, labeled, and sealable hazardous waste container.
- The container must be dry and made of a material compatible with the chemical.
- Do not mix this waste with other chemicals, especially aqueous waste.
3. Container Decontamination and Disposal:
- Empty containers must be treated as hazardous waste.
- Triple rinse the empty container with a suitable dry solvent (e.g., anhydrous acetone or toluene) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.
- After decontamination, deface the label on the container to prevent misuse.
- Dispose of the decontaminated container through an approved waste disposal plant.[1][2][3]
4. Final Disposal:
- All waste, including the chemical and any contaminated materials (e.g., gloves, absorbent), must be disposed of through a licensed hazardous waste disposal company.[4]
- Clearly label the waste container with the chemical name and associated hazards.
- Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 2-(chlorosulfonyl)-3-methylbenzoate
Essential Safety and Handling Guide for Methyl 2-(chlorosulfonyl)-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risks associated with this corrosive and reactive compound.
Hazard Summary
This compound is a hazardous chemical that poses significant risks upon exposure. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] A critical hazard associated with this compound is its violent reaction with water, which liberates toxic gases.[1][2][3]
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns.[1][2][4] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[1][2][4] |
| Reactivity | Reacts violently with water, liberating toxic gas.[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact and exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Standards/Specifications |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant, impermeable gloves. Inspect gloves before each use. | Recommended materials: Nitrile rubber, Neoprene. |
| Body Protection | Chemical-resistant lab coat or apron. For larger quantities, a chemical splash suit is recommended. | Protective work clothing. |
| Respiratory Protection | Work in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | Use only outdoors or in a well-ventilated area.[2][3][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes. Safety shoes meeting S1 standards are advised.[5] | HAZ-MAT boots for spill response.[6] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Prepare a quench solution (e.g., a dilute solution of a non-nucleophilic base like sodium bicarbonate) and a spill kit.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above, ensuring a proper fit.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan: Waste Management Protocol
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams, especially aqueous waste.
-
-
Decontamination of Empty Containers:
-
Triple-rinse empty containers with an appropriate anhydrous organic solvent (e.g., acetone or ethyl acetate).
-
The rinsate should be collected and treated as hazardous waste.
-
-
Neutralization of Small Residues (for trained personnel only):
-
Caution: This procedure should only be performed by experienced chemists due to the vigorous reaction.
-
Slowly and carefully add the residual this compound to a stirred, ice-cold solution of sodium hydroxide (2.5 M).[7]
-
The reaction is exothermic and will release gas. Ensure adequate ventilation and cooling.
-
After the reaction is complete, the resulting solution can be neutralized and disposed of in accordance with local regulations.
-
-
Final Disposal:
Workflow and Safety Relationships
The following diagram illustrates the logical workflow for safely handling this compound, emphasizing the critical safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. na.bhs1.com [na.bhs1.com]
- 7. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
